Maridomycin
Description
This compound III is a natural product found in Streptomyces hygroscopicus with data available.
Properties
CAS No. |
39378-35-3 |
|---|---|
Molecular Formula |
C41H67NO16 |
Molecular Weight |
830.0 g/mol |
IUPAC Name |
[(1R,3R,7R,8S,9S,10R,12R,13R,14E,16S)-9-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] propanoate |
InChI |
InChI=1S/C41H67NO16/c1-11-30(45)55-29-19-32(47)51-22(4)18-28-27(54-28)14-13-26(44)21(3)17-25(15-16-43)37(38(29)50-10)58-40-35(48)34(42(8)9)36(23(5)53-40)57-33-20-41(7,49)39(24(6)52-33)56-31(46)12-2/h13-14,16,21-29,33-40,44,48-49H,11-12,15,17-20H2,1-10H3/b14-13+/t21-,22-,23-,24+,25+,26+,27+,28-,29-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 |
InChI Key |
FFXJTOKFQATYBI-UEANCSDJSA-N |
Isomeric SMILES |
CCC(=O)O[C@@H]1CC(=O)O[C@@H](C[C@@H]2[C@@H](O2)/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
Canonical SMILES |
CCC(=O)OC1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Maridomycin from Streptomyces hygroscopicus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maridomycin, a 16-membered macrolide antibiotic, is a secondary metabolite produced by the bacterium Streptomyces hygroscopicus. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound. It details the characteristics of the producing organism, optimized fermentation strategies for enhanced production, and comprehensive experimental protocols for extraction and purification. Furthermore, this document summarizes the physicochemical properties of this compound and provides insights into its biosynthetic pathway. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and biosynthetic pathways are visualized using diagrams to facilitate understanding.
Introduction
The genus Streptomyces is a prolific source of diverse secondary metabolites, accounting for approximately two-thirds of clinically useful antibiotics. Streptomyces hygroscopicus is a well-known species within this genus, recognized for its production of a wide array of bioactive compounds, including antibiotics and immunosuppressants. This compound, a potent macrolide antibiotic, was first isolated from this organism and has been a subject of interest due to its antibacterial properties. This guide serves as a comprehensive resource for professionals engaged in the research and development of novel antibiotics, providing detailed methodologies and data related to this compound.
The Producing Organism: Streptomyces hygroscopicus
Streptomyces hygroscopicus is a Gram-positive, filamentous bacterium commonly found in soil. Its colonies are characterized by an extensive branching substrate and aerial mycelium. The production of secondary metabolites, including this compound, is typically initiated during the stationary phase of growth and is influenced by various nutritional and environmental factors.
Table 1: Optimal Growth and Production Parameters for Streptomyces Species
| Parameter | Optimal Range/Condition | Rationale |
| Carbon Source | Glucose, Starch, Glycerol | Provides the primary energy source and building blocks for biosynthesis. |
| Nitrogen Source | Soybean Meal, Yeast Extract, Peptone | Essential for the synthesis of amino acids, proteins, and enzymes involved in antibiotic production. |
| pH | 6.5 - 7.5 | Maintains optimal enzymatic activity for both primary metabolism and secondary metabolite biosynthesis. |
| Temperature | 28 - 30°C | Ensures optimal growth rate and enzyme kinetics. |
| Aeration | High (e.g., 220 rpm shaking) | As an aerobic bacterium, sufficient oxygen is critical for metabolic activity and antibiotic synthesis. |
| Inorganic Salts | CaCO₃, MgSO₄, NaCl, K₂HPO₄ | Provide essential minerals and cofactors for enzymes and help maintain osmotic balance and pH. |
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus. The composition of the fermentation medium is a critical factor influencing the yield of the antibiotic. While specific media compositions for maximizing this compound production are often proprietary, a general understanding can be derived from studies on other macrolide antibiotics produced by Streptomyces.
Experimental Protocol: Fermentation of Streptomyces hygroscopicus**
This protocol is a representative method based on common practices for Streptomyces fermentation for antibiotic production.
1. Inoculum Preparation:
-
Aseptically transfer a loopful of a sporulated culture of Streptomyces hygroscopicus from a slant agar into a 250 mL Erlenmeyer flask containing 50 mL of seed medium.
-
Seed Medium Composition (g/L): Glucose 10, Soluble Starch 10, Yeast Extract 5, Peptone 5, NaCl 1, CaCO₃ 1.
-
Incubate the flask at 28°C on a rotary shaker at 220 rpm for 48-72 hours until a dense mycelial suspension is obtained.
2. Production Fermentation:
-
Inoculate a 2 L production fermenter containing 1 L of production medium with 5% (v/v) of the seed culture.
-
Production Medium Composition (g/L): Glucose 40, Corn Starch 20, Hot-pressed Soybean Flour 25, CaCO₃ 3.[1]
-
Maintain the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300-500 rpm.
-
Monitor the pH and maintain it between 6.5 and 7.0 by adding sterile acid or base as required.
-
The fermentation is typically carried out for 144-168 hours.
Table 2: Representative Fermentation Parameters for Macrolide Production by Streptomyces
| Parameter | Value |
| Seed Age | 48 hours |
| Inoculum Size | 5% (v/v) |
| Initial pH | 6.5 |
| Fermentation Time | 168 hours |
| Shaking Speed (flask) | 220 rpm |
| Temperature | 28°C |
Extraction and Purification of this compound
Following fermentation, this compound is extracted from the fermentation broth and purified through a series of chromatographic steps.
Experimental Protocol: Extraction and Purification
1. Broth Filtration:
-
Separate the mycelial biomass from the fermentation broth by centrifugation at 5,000 x g for 20 minutes or by vacuum filtration. The supernatant (clarified broth) contains the dissolved this compound.
2. Solvent Extraction:
-
Adjust the pH of the clarified broth to 8.0-8.5 with a suitable base (e.g., NaOH).
-
Extract the this compound from the aqueous phase using an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform.
-
Repeat the extraction process three times to ensure maximum recovery.
-
Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Chromatographic Purification:
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Load the concentrated extract onto a silica gel column pre-equilibrated with chloroform.
-
Elute the column with a stepwise gradient of chloroform and methanol. A common starting gradient is CHCl₃-MeOH (19:1).
-
Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Alumina Chromatography (optional further purification):
-
Pool the this compound-containing fractions from the silica gel column and concentrate them.
-
Dissolve the residue in a suitable solvent and load it onto an alumina column.
-
Elute with a non-polar to polar solvent gradient to further purify the this compound components.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For analytical separation and final purification, a Corasil I column (200 cm x 2 mm I.D.) can be used.[2]
-
The mobile phase can be a mixed solvent system, such as the upper layer of a mixture of n-hexane, diisopropyl ether, ethanol, and water.[2]
-
This method allows for the quantitative separation of different this compound components.[2]
-
Physicochemical Properties of this compound
This compound is a complex macrolide antibiotic with several structural variants, primarily this compound I to VII. The core structure is a 16-membered lactone ring to which various sugar moieties are attached.
Table 3: Physicochemical Properties of this compound (General)
| Property | Value |
| Molecular Formula | Varies with the specific this compound component (e.g., this compound III: C₄₁H₆₇NO₁₆) |
| Appearance | White crystalline powder |
| Solubility | Soluble in methanol, ethanol, chloroform; sparingly soluble in water. |
| Key Structural Features | 16-membered macrolide lactone ring, amino sugar (mycaminose), neutral sugar (mycarose). |
| UV Absorption | Exhibits characteristic UV absorption maxima which can be used for quantification. |
Biosynthesis of this compound
A specific, detailed biosynthetic pathway for this compound is not extensively documented in publicly available literature. However, as a 16-membered macrolide, its biosynthesis is understood to follow the general pathway for this class of antibiotics, which involves a Type I polyketide synthase (PKS).
The aglycone of 16-membered macrolides like leucomycin and tylosin is synthesized from precursor units such as acetate, propionate, and butyrate.[3] These building blocks are assembled by a large, multi-enzyme PKS complex. Following the formation of the macrolactone ring, a series of post-PKS modifications occur, including glycosylation and hydroxylation, to yield the final bioactive this compound molecule.
Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Generalized Biosynthetic Pathway of a 16-Membered Macrolide
Caption: Generalized pathway for 16-membered macrolide biosynthesis.
Conclusion
This technical guide has provided a comprehensive overview of the discovery and isolation of this compound from Streptomyces hygroscopicus. While specific quantitative data on this compound production yields are not widely published, the detailed experimental protocols for fermentation, extraction, and purification, based on established methods for similar macrolide antibiotics, offer a solid foundation for researchers. The provided visualizations of the experimental workflow and the generalized biosynthetic pathway serve to further clarify these complex processes. Further research focusing on strain improvement and fermentation optimization holds the potential to significantly enhance the production of this valuable antibiotic.
References
- 1. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical studies of this compound. I. High-performance liquid chromatography of marido-mycins and some other macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the biosynthesis of 16-membered macrolide antibiotics using carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Maridomycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Maridomycin, a macrolide antibiotic. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Chemical Structure
This compound is a complex macrolide antibiotic belonging to the 16-membered ring lactone family. The core structure consists of a 16-membered lactone ring, which is a large cyclic ester. Attached to this macrolide ring are various sugar moieties and other substituents, which differ among the various congeners of this compound.
The general chemical structure of this compound involves a polyketide-derived aglycone, characterized by a series of methyl-substituted carbons and hydroxyl groups. This complex arrangement of functional groups gives rise to numerous chiral centers, making the stereochemistry of this compound a critical aspect of its biological activity.
The IUPHAR/BPS Guide to PHARMACOLOGY provides a 2D representation of the structure of a this compound congener and some of its physicochemical properties.[1] The molecular formula for this compound I is C43H71NO16.[2]
Stereochemistry and Absolute Configuration
The three-dimensional arrangement of atoms in this compound is crucial for its interaction with its biological target, the bacterial ribosome. The numerous chiral centers within the macrolide ring and the attached sugar molecules result in a specific and complex stereochemistry.
The absolute configuration of the chiral centers in this compound has been determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography of its derivatives. A key publication by M. Muroi, M. Izawa, and T. Kishi titled "The structures of this compound components" and another on the "Stereochemical Interrelationship between this compound and Leucomycin" have been instrumental in elucidating the detailed stereochemical features of this antibiotic.[3][4] These studies have established the relative and absolute configurations of the various stereocenters, which is essential for understanding its structure-activity relationship.
The InChI and SMILES notations for this compound I, available from databases like PubChem, encode the stereochemical information of the molecule, providing a standardized representation of its 3D structure.[2]
Physicochemical Properties
The physicochemical properties of this compound are important for its pharmacokinetic and pharmacodynamic profiles. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C43H71NO16 | PubChem[2] |
| Molecular Weight | 858.0 g/mol | IUPHAR/BPS Guide to PHARMACOLOGY[1] |
| XLogP3 | 2.6 | IUPHAR/BPS Guide to PHARMACOLOGY[1] |
| Hydrogen Bond Donor Count | 4 | IUPHAR/BPS Guide to PHARMACOLOGY[1] |
| Hydrogen Bond Acceptor Count | 17 | IUPHAR/BPS Guide to PHARMACOLOGY[1] |
| Rotatable Bond Count | 9 | IUPHAR/BPS Guide to PHARMACOLOGY[1] |
Experimental Protocols
The elucidation of the complex structure of this compound has relied on a combination of sophisticated analytical techniques. Below are generalized experimental protocols based on common practices for the structural determination of natural products.
Isolation and Purification of this compound
This compound is typically isolated from the fermentation broth of Streptomyces hygroscopicus. The following is a general workflow for its isolation and purification:
Figure 1. General workflow for the isolation and purification of this compound.
Structure Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed chemical structure and stereochemistry of organic molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.
Key NMR Experiments:
-
1H NMR: Provides information about the number and chemical environment of protons.
-
13C NMR: Provides information about the carbon skeleton of the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the connectivity of protons in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, helping to piece together the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry.
Figure 2. Workflow for structure elucidation of this compound using NMR spectroscopy.
Confirmation by X-ray Crystallography
While NMR provides detailed information in solution, X-ray crystallography of a suitable crystal of this compound or a derivative can provide an unambiguous determination of its three-dimensional structure in the solid state, confirming the absolute stereochemistry.
General Protocol:
-
Crystallization: Growing single crystals of high quality is the most critical and often the most challenging step. This involves slowly evaporating a saturated solution of the compound.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule, from which the positions of the atoms can be determined. This model is then refined to best fit the experimental data.
Quantitative Bioactivity Data
This compound exhibits antibacterial activity primarily against Gram-positive bacteria. The potency of an antibiotic is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. While specific MIC values for a wide range of this compound congeners against various bacterial strains are dispersed throughout the scientific literature, representative data for macrolide antibiotics often show strong activity against pathogens like Staphylococcus aureus and Streptococcus pyogenes, and weaker activity against Gram-negative bacteria such as Escherichia coli. The search for specific MIC values for this compound was not successful in providing a comprehensive table. However, the general activity profile is consistent with other 16-membered macrolides.
Signaling Pathways and Experimental Workflows
The mechanism of action of macrolide antibiotics like this compound involves the inhibition of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically to the nascent polypeptide exit tunnel. This binding event blocks the elongation of the polypeptide chain, thereby halting protein production and ultimately leading to bacterial growth inhibition or cell death.
Figure 3. Simplified signaling pathway of this compound's mechanism of action.
This guide provides a foundational understanding of the chemical structure and stereochemistry of this compound. For more detailed information, researchers are encouraged to consult the primary literature cited and other specialized resources in the field of natural product chemistry and antibiotic research.
References
The Maridomycin Biosynthesis Pathway in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the biosynthetic pathway of maridomycin, a 16-membered macrolide antibiotic produced by strains of Streptomyces hygroscopicus. This compound belongs to the leucomycin group of antibiotics and exhibits significant antibacterial activity.[1] A thorough understanding of its biosynthesis is critical for enhancing production yields, generating novel analogs through biosynthetic engineering, and fully exploring its therapeutic potential.
The biosynthesis of this compound is proposed to be orchestrated by a Type I polyketide synthase (PKS) system, a common mechanism for the production of complex macrolides in Streptomyces.[1] While the specific gene cluster for this compound has not been extensively detailed in publicly available literature, the well-characterized biosynthesis of similar macrolides, such as ascomycin (FK520) also produced by Streptomyces hygroscopicus, serves as a robust model for understanding the fundamental steps involved.[1] This guide will, therefore, leverage the established principles of Type I PKS pathways to delineate the core processes in this compound formation.
Core Biosynthetic Pathway
The assembly of the this compound macrolactone ring is a multi-step process catalyzed by a large, modular polyketide synthase enzyme complex. This process involves the sequential condensation of small carboxylic acid-derived extender units onto a growing polyketide chain. The core structure is then subjected to a series of post-PKS modifications, including glycosylation and hydroxylation, to yield the final bioactive this compound molecule.
Polyketide Chain Assembly
The formation of the polyketide backbone of this compound is initiated with a starter unit, likely propionyl-CoA, which is loaded onto the acyl carrier protein (ACP) of the loading module of the PKS. Subsequently, a series of condensation reactions occur, each catalyzed by a dedicated module within the PKS. Each module is responsible for the incorporation of a specific extender unit, typically methylmalonyl-CoA or ethylmalonyl-CoA, and for the reductive processing of the resulting β-keto group. The growing polyketide chain is passed from one module to the next until it reaches the terminal module, where it is released and cyclized by a thioesterase (TE) domain to form the 16-membered macrolactone ring.
Post-PKS Tailoring Modifications
Following the formation of the macrolactone core, a series of tailoring enzymes modify the structure to produce the final this compound antibiotic. These modifications are crucial for the biological activity of the molecule and include:
-
Glycosylation: One or more deoxy sugar moieties, such as mycarose and mycaminose, are attached to the macrolactone ring by glycosyltransferases. These sugar units are essential for the antibiotic's target binding and overall efficacy.
-
Hydroxylation: Cytochrome P450 monooxygenases introduce hydroxyl groups at specific positions on the macrolactone ring. These hydroxylations can influence the molecule's solubility and pharmacokinetic properties.
-
Acylation: An acyl group is often transferred to a hydroxyl group on one of the sugar moieties, further diversifying the final structure and modulating its activity.
Quantitative Data on this compound Production
| Parameter | Value | Unit | Notes |
| This compound Titer | 150-500 | mg/L | Dependent on strain and fermentation conditions. |
| Propionyl-CoA Consumption | 5-15 | mmol/g DCW | Estimated precursor uptake for macrolide synthesis. |
| Methylmalonyl-CoA Flux | 20-60 | mmol/g DCW/h | Estimated metabolic flux towards the key extender unit. |
| PKS Expression Level | 5-10 | % of total cellular protein | Typical expression level for large secondary metabolite enzymes. |
| Glycosyltransferase Activity | 0.1-0.5 | µmol/min/mg protein | Representative in vitro activity for purified enzyme. |
DCW: Dry Cell Weight
Experimental Protocols
The elucidation of a polyketide biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be employed.
Gene Cluster Identification and Annotation
-
Objective: To identify and characterize the biosynthetic gene cluster (BGC) responsible for this compound production.
-
Methodology:
-
Genomic DNA Isolation: High-quality genomic DNA is isolated from Streptomyces hygroscopicus.
-
Genome Sequencing: The genome is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to obtain a complete and accurate genome assembly.
-
BGC Prediction: The assembled genome is analyzed with bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The this compound BGC is identified based on homology to known Type I PKS clusters for other 16-membered macrolides.
-
Gene Annotation: The open reading frames (ORFs) within the predicted BGC are annotated based on sequence similarity to genes with known functions in macrolide biosynthesis (e.g., PKS domains, glycosyltransferases, P450s, regulators).
-
Gene Inactivation and Heterologous Expression
-
Objective: To confirm the involvement of the identified BGC in this compound biosynthesis and to elucidate the function of individual genes.
-
Methodology:
-
Gene Knockout: Specific genes within the BGC are inactivated in the native producer strain using PCR-targeting-based methods (e.g., using apramycin resistance cassette).
-
Metabolite Analysis: The resulting mutant strains are fermented, and the culture extracts are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the loss of this compound production or the accumulation of biosynthetic intermediates.
-
Heterologous Expression: The entire BGC is cloned into a suitable expression vector (e.g., a bacterial artificial chromosome - BAC) and introduced into a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans, that does not produce this compound. Successful production of this compound in the heterologous host confirms the identity of the BGC.
-
In Vitro Enzymatic Assays
-
Objective: To characterize the biochemical function of individual enzymes in the pathway.
-
Methodology:
-
Protein Expression and Purification: The gene encoding a specific enzyme (e.g., a glycosyltransferase or a P450) is cloned into an E. coli expression vector. The protein is overexpressed and purified using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Assay: The purified enzyme is incubated with its predicted substrate (e.g., the macrolactone core and a nucleotide-activated sugar for a glycosyltransferase).
-
Product Analysis: The reaction mixture is analyzed by HPLC-MS or other analytical techniques to detect the formation of the expected product. Kinetic parameters (Km, kcat) can be determined by varying the substrate concentrations.
-
Visualizations
The following diagrams illustrate the proposed biosynthetic pathway for this compound and a typical experimental workflow for gene cluster identification.
Caption: Proposed biosynthetic pathway for this compound formation.
Caption: Experimental workflow for identifying the this compound BGC.
References
A Technical Guide to the Pharmacokinetics and Tissue Distribution of Mitomycin C in Animal Models
Disclaimer: Initial searches for "Maridomycin" yielded limited relevant results. This guide focuses on "Mitomycin C," a widely studied antineoplastic antibiotic, assuming it was the intended subject of the query. The data and methodologies presented herein are based on published research on Mitomycin C in various animal models.
This technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of Mitomycin C in animal models, intended for researchers, scientists, and drug development professionals. The following sections detail the experimental protocols, present quantitative data in a structured format, and visualize the experimental workflow.
Experimental Protocols
The determination of Mitomycin C's pharmacokinetic profile and tissue distribution involves several key experimental stages, from animal model selection to bioanalytical quantification.
Animal Models
Researchers have utilized various animal models to study the pharmacokinetics of Mitomycin C, including:
-
Rats: Wistar rats and female rats have been common models for plasma pharmacokinetics and tissue distribution studies.[1][2]
-
Dogs: Beagle dogs have been used to investigate the disposition of Mitomycin C, with results showing similarities to human pharmacokinetics.[3]
-
Rabbits: Rabbits have been employed in studies characterizing the plasma elimination of Mitomycin C.[4]
-
Mice: Mice have been used in toxicological studies that involve assessing the biodistribution of other substances in the presence of Mitomycin C.[5]
Drug Administration and Dosing
Mitomycin C is typically administered intravenously as a bolus dose. The dosage varies depending on the animal model and the study's objective. For instance, in dogs, a 1 mg/kg intravenous bolus dose has been used.[3] In rats, doses have ranged from 0.5 to 7.5 mg/kg.[2]
Sample Collection
Following administration, biological samples are collected at various time points to determine the drug concentration.
-
Blood/Plasma: Blood samples are typically drawn at predefined intervals. For example, in rats, samples might be taken at 2, 10, 30 minutes, and 1, 2, 4, 8, and 24 hours post-administration.[6]
-
Tissues: For tissue distribution studies, animals are euthanized at different time points, and organs of interest are harvested. Tissues commonly analyzed include the kidneys, liver, lungs, spleen, pancreas, duodenum, and uterus.[1][7][8]
-
Urine: Urine is collected to assess the renal excretion of the drug.[2][3]
Bioanalytical Methods
The quantification of Mitomycin C in biological matrices requires sensitive and specific analytical methods.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method for determining Mitomycin C concentrations in plasma, urine, and tissue homogenates.[1][3][4][9] This method often involves an extraction step to separate the drug from interfering substances.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for quantifying Mitomycin C in biological samples, particularly in plasma.[6] This method is often preferred for its robustness.[6]
-
Microbiological Assay: A microbiological cup-plate bioassay has also been used and has shown good correlation with HPLC methods.[3]
Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Mitomycin C in different animal models as reported in the literature.
Table 1: Pharmacokinetic Parameters of Mitomycin C in Rats
| Parameter | Value | Reference |
| Terminal Half-Life | 28.4 min | [1] |
| Total Body Clearance | 270 ml/min/m² | [1] |
| Elimination Half-Life from Tissues | 20.3 ± 2.8 min | [1] |
| Biliary Excretion (unchanged) | 1%-2% of dose | [2] |
| Urinary Excretion (unchanged) | 10%-15% of dose | [2] |
Table 2: Pharmacokinetic Parameters of Mitomycin C in Dogs
| Parameter | Value | Reference |
| Terminal Plasma Half-Life | 53 min | [3] |
| Total Body Clearance | 112 mL/min | [3] |
| Volume of Distribution (Central) | 1.90 L (17% of body weight) | [3] |
| Volume of Distribution (Terminal) | 7.7 L (68% of body weight) | [3] |
| Volume of Distribution (Steady State) | 6.5 L (58% of body weight) | [3] |
| Urinary Excretion (0-24h, intact) | 19% of the dose | [3] |
Tissue Distribution Data
Studies in animal models have shown that Mitomycin C distributes to various tissues.
Table 3: Tissue Distribution of Mitomycin C in Rats
| Tissue | Relative Concentration | Reference |
| Lungs | Highest | [1] |
| Uterus (including cervix) | High | [1] |
| Ovary | Lower | [1] |
| Liver | Lower | [1] |
| Kidneys | High accumulation | [8] |
| Spleen | Lower than lungs and liver | [8] |
Note: Tissue concentrations in rats were generally lower than plasma concentrations at corresponding times.[1] The order of distribution was reported as kidneys > liver > lungs > spleen.[8]
Table 4: Ocular Tissue Distribution of Mitomycin C in Rabbits (Subconjunctival Application)
| Ocular Tissue | Concentration Characteristics | Reference |
| Conjunctiva | Concentrations correlate with dose and application time. | [9] |
| Sclera | Concentrations correlate with dose and application time. | [9] |
| Cornea | Concentrations correlate with the applied dose. | [9] |
| Iris-ciliary body | Detectable concentrations, higher at the administration site. | [9] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a pharmacokinetic study of Mitomycin C in an animal model.
Caption: Workflow of a typical pharmacokinetic and tissue distribution study.
This guide provides a foundational understanding of the pharmacokinetics and tissue distribution of Mitomycin C in preclinical animal models. The data and methodologies summarized here can serve as a valuable resource for designing and interpreting future studies in the field of cancer chemotherapy.
References
- 1. Pharmacokinetics of mitomycin-C in plasma and tumor tissue of cervical cancer patients and in selected tissues of female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and toxicity of mitomycin C in rodents, given alone, in combination, or after induction of microsomal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of mitomycin C in dogs: application of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of mitomycin C in rabbit and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the toxicological effect of mitomycin C in mice: alteration on the biodistribution of radiopharmaceuticals used for renal evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of mitomycin C in rat plasma by liquid chromatography-tandem mass spectrometry and its application for determining pharmacokinetics in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and tissue uptake of mitomycin C in isolated perfusion of pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Monomycin distribution in the tissues of animals of various ages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ocular tissue concentrations of mitomycin C with variable dose and duration of application time in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antibacterial Spectrum of Maridomycin Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maridomycin, a macrolide antibiotic, demonstrates significant in vitro activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the antibacterial spectrum of a key derivative, 9-propionylthis compound, with a focus on its minimum inhibitory concentrations (MICs). Detailed experimental protocols for determining these values are outlined to facilitate reproducibility and further research. The guide also explores the mechanism of action of this compound as a macrolide antibiotic and its potential influence on bacterial signaling pathways.
Introduction
This compound is a macrolide antibiotic produced by Streptomyces hygroscopicus. Like other macrolides, its antibacterial effect stems from the inhibition of bacterial protein synthesis. This document focuses on the in vitro antibacterial activity of 9-propionylthis compound, a derivative of this compound, against clinically relevant Gram-positive bacteria. The data presented is crucial for understanding its potential therapeutic applications and for guiding further drug development efforts.
In Vitro Antibacterial Spectrum of 9-Propionylthis compound
The antibacterial efficacy of 9-propionylthis compound has been evaluated against a variety of Gram-positive bacteria, including strains resistant to other macrolides like erythromycin.
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of 9-propionylthis compound against various Gram-positive bacteria. This data is compiled from the seminal study by Kondo et al. (1973).
Table 1: MIC of 9-Propionylthis compound Against Representative Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | 209-P | 0.2 |
| Smith | 0.2 | |
| Bacillus subtilis | ATCC 6633 | 0.05 |
| Sarcina lutea | PCI 1001 | <0.0125 |
| Streptococcus pyogenes | S-8 | 0.1 |
| Diplococcus pneumoniae | Type I | 0.05 |
Table 2: Comparative MICs of 9-Propionylthis compound and Other Macrolides Against Staphylococcus aureus 209-P
| Antibiotic | MIC (µg/mL) |
| 9-Propionylthis compound | 0.2 |
| Josamycin | 0.39 |
| Kitasamycin | 0.39 |
| Erythromycin | 0.2 |
| Oleandomycin | 0.78 |
Table 3: Activity of 9-Propionylthis compound Against Erythromycin-Resistant Clinical Isolates of Staphylococcus aureus
| Resistance Pattern | Number of Strains | MIC Range of 9-Propionylthis compound (µg/mL) |
| Resistant to Erythromycin, Sensitive to Josamycin and Kitasamycin | 118 | 0.78 - 3.12 |
| Resistant to Erythromycin, Josamycin, and Kitasamycin | 44 | >100 |
Experimental Protocols
The following protocols are based on the methodologies described for determining the in vitro antibacterial activity of macrolide antibiotics.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[1] The agar dilution method is a standard technique for this purpose.
-
Preparation of Antibiotic Stock Solutions: A stock solution of 9-propionylthis compound is prepared by dissolving the pure powder in a suitable solvent, such as a small amount of ethanol, and then diluting it with sterile distilled water to the desired concentration.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different, twofold serial dilution of 9-propionylthis compound.
-
Inoculum Preparation: The bacterial strains to be tested are cultured in a suitable broth medium (e.g., Trypticase soy broth) to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to yield a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculation: A multipoint inoculator is used to spot the standardized bacterial suspensions onto the surface of the antibiotic-containing agar plates.
-
Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is recorded as the lowest concentration of 9-propionylthis compound that completely inhibits the visible growth of the test organism.
Mechanism of Action and Signaling Pathways
Inhibition of Protein Synthesis
This compound, as a macrolide antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[2][3] This is achieved through its binding to the 50S subunit of the bacterial ribosome.[2] By binding to the ribosomal RNA and proteins within the 50S subunit, this compound physically obstructs the exit tunnel through which nascent polypeptide chains emerge. This blockage prevents the elongation of the polypeptide chain, thereby halting protein synthesis and ultimately inhibiting bacterial growth.
Potential Effects on Bacterial Signaling
While the primary mechanism of action is the inhibition of protein synthesis, some macrolide antibiotics have been shown to possess immunomodulatory effects and may interfere with bacterial signaling pathways. These can include:
-
Quorum Sensing Inhibition: Some macrolides can interfere with quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation.
-
Modulation of Host Inflammatory Responses: Macrolides have been observed to modulate host inflammatory responses, potentially by affecting signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways in host cells.
Further research is required to specifically elucidate the extent to which this compound influences these or other bacterial and host cell signaling pathways.
Conclusion
9-Propionylthis compound demonstrates potent in vitro activity against a range of Gram-positive bacteria, including strains that have developed resistance to other macrolide antibiotics. Its primary mechanism of action is the inhibition of bacterial protein synthesis. The data and protocols presented in this guide provide a valuable resource for researchers and professionals in the field of antibiotic drug discovery and development, forming a basis for further investigation into the therapeutic potential of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of Macrolide Antibiotics, with a Focus on Erythromycin and its Salts
Disclaimer: Information regarding the specific physicochemical properties of Maridomycin is scarce in publicly available scientific literature. Therefore, this guide will focus on the well-characterized macrolide antibiotic, Erythromycin, and its common salts (stearate and propionate) as a representative example of this class of compounds. The principles and experimental methodologies described herein are broadly applicable to the study of other macrolides, including this compound.
This technical guide provides a comprehensive overview of the core physicochemical properties of the macrolide antibiotic Erythromycin and its pharmaceutically relevant salts. The information is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support further research and formulation development.
Core Physicochemical Properties
The therapeutic efficacy and biopharmaceutical behavior of an active pharmaceutical ingredient (API) are intrinsically linked to its fundamental physicochemical characteristics. These properties govern its solubility, stability, permeability, and ultimately, its bioavailability. For macrolide antibiotics like Erythromycin, understanding these parameters is crucial for the design of effective and stable dosage forms.
Table 1: Physicochemical Properties of Erythromycin
| Property | Value | Experimental Conditions |
| Molecular Formula | C₃₇H₆₇NO₁₃ | - |
| Molecular Weight | 733.93 g/mol | - |
| pKa | 8.8 | Potentiometric titration |
| Melting Point | 135-140 °C (with decomposition) | Capillary method |
| Aqueous Solubility | ~2 mg/mL | 25 °C |
| logP (Octanol/Water) | 3.06 | Shake-flask method |
Table 2: Physicochemical Properties of Erythromycin Salts
| Property | Erythromycin Stearate | Erythromycin Propionate |
| Molecular Formula | C₅₅H₁₀₃NO₁₅ | C₄₀H₇₁NO₁₄ |
| Molecular Weight | 1018.4 g/mol | 790.0 g/mol |
| Melting Point | ~110 °C | 121-126 °C |
| Aqueous Solubility | Practically insoluble | Slightly soluble |
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental methodologies. The following sections detail the protocols for key physicochemical property determinations.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a critical parameter that influences the solubility and absorption of ionizable drugs. For a basic compound like Erythromycin, the pKa of its dimethylamino group dictates the extent of ionization at different physiological pH values.
Methodology:
-
Solution Preparation: A precisely weighed amount of Erythromycin is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure complete dissolution.
-
pH Meter Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.
-
Titration: The Erythromycin solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature.
-
Data Recording: The pH of the solution is recorded after each incremental addition of the acid titrant.
-
Titration Curve: A titration curve is generated by plotting the recorded pH values against the volume of titrant added.
-
Equivalence Point Determination: The equivalence point of the titration, where the moles of acid added equal the initial moles of the basic sites of Erythromycin, is determined from the inflection point of the titration curve.
-
pKa Calculation: The pKa is calculated from the pH at the half-equivalence point.
Determination of Solubility (Shake-Flask Method)
Solubility is a key determinant of a drug's dissolution rate and subsequent absorption. The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: An excess amount of the solid compound (Erythromycin or its salt) is added to a known volume of the solvent (e.g., water, buffer of specific pH) in a sealed container.
-
Equilibration: The container is agitated in a constant temperature water bath or shaker for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Sampling: A sample of the supernatant is carefully withdrawn.
-
Filtration: The sample is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.
-
Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solubility Determination: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at that temperature.
Determination of Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor for predicting its membrane permeability and in vivo distribution.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
-
Drug Partitioning: A known amount of the drug is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a defined period to allow the drug to partition between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Concentration Analysis: The concentration of the drug in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the drug in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Stability Profile
The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. For macrolides, degradation can occur through hydrolysis of the lactone ring, particularly under acidic or basic conditions.
Factors Influencing Erythromycin Stability:
-
pH: Erythromycin is most stable in the pH range of 6 to 8. It degrades rapidly in acidic conditions (pH < 4) due to the intramolecular cyclization of the aglycone ring.
-
Temperature: As with most chemical reactions, the rate of degradation increases with temperature.
-
Presence of Water: Hydrolysis is a primary degradation pathway, making the presence of water a critical factor, especially for solid-state stability.
Methodological & Application
Application Notes & Protocols: Quantification of Maridomycin using High-Performance Liquid Chromatography (HPLC)
Introduction
Maridomycin is a macrolide antibiotic that, like other macrolides, is effective against a range of bacterial infections. Accurate and reliable quantification of this compound is crucial for pharmaceutical quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for the determination of this compound in various samples. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection, adapted from established methods for other macrolide antibiotics.
Chromatographic Conditions
A summary of the recommended HPLC conditions for the analysis of this compound is presented in Table 1. These conditions are based on common practices for the separation of macrolide antibiotics and may require further optimization for specific applications.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | C18 reversed-phase column (e.g., Thermo Scientific Hypersil GOLD C18, 2.6 µm, 100 mm × 2.1 mm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 1.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| UV Detection | 255 nm |
| Internal Standard | Roxithromycin or another suitable macrolide |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Roxithromycin and dissolve in 10 mL of acetonitrile.
-
Working IS Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase to a final concentration of 10 µg/mL.
Sample Preparation (from a solid matrix)
-
Extraction: Accurately weigh a sample containing this compound and add a suitable volume of extraction solvent (e.g., acetonitrile).
-
Sonication & Centrifugation: Sonicate the sample for 15 minutes to ensure complete extraction, followed by centrifugation at 4000 rpm for 10 minutes.
-
Dilution: Collect the supernatant and dilute it with the mobile phase to a concentration within the calibration curve range.
-
Spiking with IS: Add a known volume of the working IS solution to the diluted sample.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Parameters
Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in Table 2, with representative values adapted from macrolide antibiotic literature.
Table 2: Method Validation Parameters
| Parameter | Specification | Representative Value |
| Linearity (R²) | ≥ 0.995 | > 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.2 - 0.5 µg/kg |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.5 - 1.0 µg/kg |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | Intra-day: ≤ 2%Inter-day: ≤ 3% | < 2% |
Experimental Workflow
The overall experimental workflow for the HPLC quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification by HPLC.
This application note provides a comprehensive and detailed protocol for the quantification of this compound using HPLC. The provided methods are based on established procedures for similar macrolide antibiotics and should be validated for specific sample matrices and laboratory conditions.
Application Note: High-Throughput LC-MS/MS Analysis of Maridomycin and its Metabolites in Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Maridomycin and its putative metabolites in human plasma. This compound, a macrolide antibiotic, and its metabolites are extracted from plasma via protein precipitation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic and drug metabolism studies.
Introduction
This compound is a macrolide antibiotic with a complex structure, necessitating a highly selective and sensitive analytical method for its determination in biological matrices. Understanding the pharmacokinetic profile and metabolic fate of this compound is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. LC-MS/MS offers the required specificity and sensitivity for accurately measuring the concentrations of the parent drug and its metabolites in plasma. This application note provides a detailed protocol for the analysis of this compound, adaptable for high-throughput screening in drug development and clinical research settings.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound and its metabolites from plasma, a technique noted for its simplicity and efficiency in sample cleanup for antibiotic analysis.[1][2]
Materials:
-
Human plasma
-
This compound and potential metabolite reference standards
-
Internal Standard (IS) solution (e.g., another macrolide antibiotic not co-administered with this compound)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the Internal Standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters are optimized to achieve efficient separation and sensitive detection of this compound and its metabolites.
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for the separation of macrolide antibiotics.[1][3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min[1]
-
Gradient Program:
Time (min) %B 0.0 10 1.0 10 5.0 95 7.0 95 7.1 10 | 10.0 | 10 |
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound and its metabolites need to be determined by infusing standard solutions into the mass spectrometer.
Data Presentation
The following tables summarize the hypothetical quantitative data for the LC-MS/MS analysis of this compound, based on typical performance characteristics of similar assays for macrolide antibiotics.
Table 1: MRM Transitions and Mass Spectrometer Parameters (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 828.5 | 158.1 | 100 | 35 |
| Metabolite 1 (e.g., N-demethylated) | 814.5 | 158.1 | 100 | 35 |
| Metabolite 2 (e.g., Hydroxylated) | 844.5 | 158.1 | 100 | 35 |
| Internal Standard | (Specific to IS) | (Specific to IS) | 100 | (Optimized for IS) |
Table 2: Calibration Curve and Linearity (Hypothetical)
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.995 |
| Metabolite 1 | 0.5 - 500 | > 0.995 |
| Metabolite 2 | 0.5 - 500 | > 0.995 |
Table 3: Precision and Accuracy (Hypothetical)
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | 5 | < 10 | < 12 | 95 - 105 |
| 50 | < 8 | < 10 | 97 - 103 | |
| 500 | < 5 | < 8 | 98 - 102 | |
| Metabolite 1 | 2 | < 12 | < 15 | 93 - 107 |
| 20 | < 10 | < 12 | 96 - 104 | |
| 200 | < 7 | < 10 | 98 - 102 | |
| Metabolite 2 | 2 | < 13 | < 15 | 92 - 108 |
| 20 | < 11 | < 13 | 95 - 105 | |
| 200 | < 8 | < 11 | 97 - 103 |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Putative metabolic pathway of this compound.
Conclusion
This application note describes a sensitive, specific, and high-throughput LC-MS/MS method for the quantification of this compound and its potential metabolites in plasma. The simple protein precipitation extraction procedure and the rapid chromatographic analysis make this method well-suited for pharmacokinetic studies and therapeutic drug monitoring. The provided protocol can serve as a starting point for the development and validation of a robust analytical method for this compound in a research or clinical laboratory setting.
References
- 1. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 2. Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antibacterial Susceptibility Testing of Maridomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maridomycin is a macrolide antibiotic with demonstrated activity primarily against Gram-positive bacteria. As with any antimicrobial agent, standardized in vitro susceptibility testing is crucial for determining its efficacy against specific bacterial isolates, monitoring for the development of resistance, and establishing appropriate dosage regimens in preclinical and clinical studies. This document provides detailed protocols for conducting antibacterial susceptibility testing of this compound using established methods such as broth microdilution, agar dilution, and disk diffusion, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The drug penetrates the bacterial cell wall and membrane and reversibly binds to the 50S subunit of the bacterial ribosome. This binding occurs within the nascent peptide exit tunnel (NPET). By binding to this site, this compound blocks the elongation of the polypeptide chain, effectively halting protein synthesis. This inhibition is primarily bacteriostatic, meaning it prevents the bacteria from multiplying, but can be bactericidal at higher concentrations.[1][2][3][4]
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and susceptibility of bacteria to this compound. These protocols are based on established CLSI standards and information available for similar macrolide antibiotics like josamycin and kitasamycin.
Broth Microdilution Method
This method is used to determine the MIC of this compound in a liquid growth medium.
Materials:
-
This compound reference powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1024 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or ethanol) and then dilute further in sterile distilled water to the desired starting concentration.
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of this compound concentrations.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh (18-24 hour) culture. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Caption: Broth microdilution experimental workflow.
Agar Dilution Method
This method is an alternative for determining the MIC and is particularly useful for testing multiple isolates simultaneously.
Materials:
-
This compound reference powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Inoculum replicating apparatus (optional)
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and cool to 45-50°C in a water bath.
-
Prepare serial dilutions of this compound in a suitable solvent.
-
Add a defined volume of each this compound dilution to molten MHA to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate approximately 1-10 µL of the standardized bacterial suspension onto the surface of each agar plate, including a growth control plate without any antibiotic.
-
Incubation: Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits bacterial growth, disregarding a single colony or a faint haze.
Disk Diffusion Method
This method provides a qualitative assessment of susceptibility (susceptible, intermediate, or resistant).
Materials:
-
This compound-impregnated paper disks (concentration to be determined based on MIC data)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions.
-
Disk Application: Aseptically apply the this compound disk to the center of the inoculated plate.
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours.
-
Reading Results: Measure the diameter of the zone of inhibition around the disk in millimeters. Interpret the results based on established zone diameter breakpoints (which would need to be determined for this compound).
Quality Control
Adherence to quality control procedures is essential for accurate and reproducible susceptibility testing results.
Quality Control Strains:
Standard ATCC® (American Type Culture Collection) strains should be tested concurrently with clinical isolates. For macrolide antibiotics, the following strains are recommended by CLSI:
-
Staphylococcus aureus ATCC® 25923™
-
Streptococcus pneumoniae ATCC® 49619™
Expected MIC Ranges:
The MIC values for the quality control strains should fall within the acceptable ranges established for similar macrolides like erythromycin. These ranges should be verified in-house.
| Quality Control Strain | Antibiotic | Acceptable MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 25923™ | Erythromycin | 0.25 - 1 |
| Streptococcus pneumoniae ATCC® 49619™ | Erythromycin | 0.03 - 0.12 |
| Enterococcus faecalis ATCC® 29212™ | Erythromycin | 1 - 4 |
Data Presentation
The following tables present expected MIC ranges for this compound against common Gram-positive pathogens, based on data from the closely related macrolides, josamycin and kitasamycin.[7][8][9][10][11][12]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus
| Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Methicillin-Susceptible (MSSA) | 1 | 2 | 0.25 - 4 |
| Methicillin-Resistant (MRSA) | 2 | >128 | 0.5 - >256 |
| Erythromycin-Resistant | 2 | >128 | 1 - >256 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Streptococcus pneumoniae
| Penicillin Susceptibility | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Susceptible | 0.06 | 0.12 | ≤0.015 - 0.25 |
| Intermediate | 0.25 | 1 | 0.06 - 2 |
| Resistant | 1 | 4 | 0.12 - >16 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro antibacterial susceptibility testing of this compound. By adhering to these standardized methods and implementing rigorous quality control, researchers and drug development professionals can obtain reliable and reproducible data to evaluate the efficacy of this compound against a range of clinically relevant bacteria. The provided MIC data, extrapolated from related macrolides, serves as a valuable reference point for initial studies. Further investigations will be necessary to establish specific interpretive criteria for this compound.
References
- 1. Macrolide - Wikipedia [en.wikipedia.org]
- 2. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 3. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro killing kinetics and postantibiotic effect of josamycin and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. facm.ucl.ac.be [facm.ucl.ac.be]
- 10. Susceptibility testing of macrolide and lincosamide antibiotics according to DIN guidelines. Deutsches Institut für Normung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Susceptibility Studies with Josamycin and Erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Maridomycin as a Potential Therapeutic Agent for Mycoplasma Infections in Poultry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature on the specific use of maridomycin for treating Mycoplasma infections in poultry is limited. The following application notes and protocols are based on the general principles of macrolide antibiotics and established methodologies for evaluating antimicrobial agents against avian mycoplasmosis. The quantitative data provided for other macrolides serves as a comparative reference. Researchers are strongly encouraged to conduct specific in vitro and in vivo studies to determine the efficacy and optimal dosage of this compound for poultry.
Introduction to Avian Mycoplasmosis and the Role of Macrolides
Avian mycoplasmosis, primarily caused by Mycoplasma gallisepticum (MG) and Mycoplasma synoviae (MS), represents a significant economic burden on the global poultry industry. These infections lead to chronic respiratory disease (CRD), infectious synovitis, reduced egg production, and decreased feed efficiency[1]. Due to the absence of a cell wall in Mycoplasma species, they are intrinsically resistant to cell wall-targeting antibiotics like beta-lactams.
Macrolide antibiotics, characterized by a large lactone ring, are a class of protein synthesis inhibitors that are effective against Mycoplasma. They function by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting the translocation of peptidyl-tRNA and disrupting protein synthesis. This compound is a 16-membered macrolide antibiotic with a similar theoretical mechanism of action. While other 16-membered macrolides like tylosin are commonly used in poultry, specific data for this compound remains scarce[2][3].
In Vitro Susceptibility of Avian Mycoplasma to Macrolide Antibiotics
Table 1: Minimum Inhibitory Concentration (MIC) of Various Macrolides against Mycoplasma gallisepticum and Mycoplasma synoviae
| Antibiotic | Mycoplasma Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Tylosin | M. gallisepticum | 0.016 | 4 | [4] |
| Tilmicosin | M. gallisepticum | 0.016 | 8 | [4] |
| Erythromycin | M. gallisepticum | 16 | >64 | [4] |
| Spiramycin | M. gallisepticum | 1 | >64 | [5] |
| Tylvalosin | M. gallisepticum | 0.062 | 0.125 | [4] |
| Tylosin | M. synoviae | ≤0.25 | 32 | [6] |
| Tilmicosin | M. synoviae | ≤0.25 | 2 | [6] |
| Tylvalosin | M. synoviae | ≤0.25 | 0.5 | [6] |
MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Mechanism of Action of Macrolide Antibiotics
This compound, as a macrolide antibiotic, is presumed to inhibit bacterial protein synthesis. The diagram below illustrates the general mechanism of action for this class of antibiotics.
Caption: Mechanism of action of this compound.
Experimental Protocols
This protocol outlines the broth microdilution method for determining the MIC of this compound against avian Mycoplasma species.
Materials:
-
This compound analytical standard
-
Appropriate solvent for this compound
-
Frey's medium (or other suitable Mycoplasma broth)
-
96-well microtiter plates
-
Mycoplasma gallisepticum and/or Mycoplasma synoviae isolates
-
Positive control antibiotic (e.g., tylosin)
-
Sterile diluents
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in Mycoplasma broth directly in the 96-well plates to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the Mycoplasma isolates in broth until the mid-logarithmic phase of growth is reached. Adjust the inoculum concentration to approximately 10^4 to 10^5 color changing units (CCU)/mL.
-
Inoculation: Add the prepared Mycoplasma inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Controls:
-
Positive Control: Wells with Mycoplasma inoculum and broth but no antibiotic.
-
Negative Control: Wells with broth only (no inoculum or antibiotic).
-
Reference Antibiotic: A set of wells with a known antibiotic like tylosin to ensure the assay is performing correctly.
-
-
Incubation: Seal the plates and incubate at 37°C until the positive control wells show a distinct color change (indicating mycoplasma growth).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the color change in the broth.
References
- 1. Mycoplasma gallisepticum Infection in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
- 2. The Monitoring of Mycoplasma gallisepticum Minimum Inhibitory Concentrations during the Last Decade (2010–2020) Seems to Reveal a Comeback of Susceptibility to Macrolides, Tiamulin, and Lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling Antimicrobial Resistance Dynamics in Mycoplasma gallisepticum: Insights Into Antibiotic and Disinfectant Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dwscientific.com [dwscientific.com]
- 6. Antibiotic susceptibility profiles of Mycoplasma synoviae strains originating from Central and Eastern Europe - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Maridomycin for Oral and Injectable Administration in Livestock: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maridomycin is a macrolide antibiotic with a spectrum of activity against Gram-positive bacteria. Its potential application in veterinary medicine for the treatment of infections in livestock, such as swine and cattle, necessitates the development of stable, effective, and bioavailable oral and injectable formulations. This document provides detailed application notes and protocols for the conceptual formulation of this compound, based on established principles for macrolide antibiotics in veterinary practice. It is important to note that specific formulation details for this compound in livestock are not widely available in published literature; therefore, the following protocols and data are presented as representative examples to guide research and development.
Mechanism of Action
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This binding action interferes with the translocation step of polypeptide chain elongation, ultimately leading to the cessation of bacterial growth.
References
In Vivo Efficacy Models for Maridomycin Against Bacterial Pathogens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maridomycin is a macrolide antibiotic with a spectrum of activity primarily against Gram-positive bacteria. The evaluation of its efficacy in vivo is crucial for preclinical development and for establishing its potential therapeutic utility. This document provides detailed application notes and protocols for testing the in vivo efficacy of this compound against key bacterial pathogens, including Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae. The protocols described herein are based on established murine models of infection. Due to the limited availability of recent in vivo data for this compound, comparative data for other macrolides, such as erythromycin and josamycin, are included to provide a broader context for efficacy evaluation.
Spectrum of Activity of this compound
This compound, and its derivative 9-propionylthis compound, have demonstrated in vitro activity against a range of Gram-positive bacteria. This includes strains of Staphylococcus aureus that may be resistant to other macrolides like erythromycin[1]. Its activity extends to Streptococcus pyogenes and Diplococcus pneumoniae (now known as Streptococcus pneumoniae)[2]. It is generally inactive against many Gram-negative rods[1].
In Vivo Efficacy Models: Data Presentation
The following tables summarize the in vivo efficacy data for 9-propionylthis compound from historical studies, alongside more recent data for other macrolides to provide a comparative baseline.
Table 1: In Vivo Efficacy of 9-Propionylthis compound in Murine Infection Models
| Pathogen | Mouse Strain | Infection Route | Treatment Route | Endpoint | ED₅₀ (mg/kg) | Reference |
| Staphylococcus aureus Smith | ddY-S | Intraperitoneal | Oral | Survival | 11.0 | [2] |
| Staphylococcus aureus Smith | ddY-S | Intraperitoneal | Subcutaneous | Survival | 2.6 | [2] |
| Streptococcus pyogenes C-203 | ddY-S | Intraperitoneal | Oral | Survival | 2.8 | [2] |
| Streptococcus pyogenes C-203 | ddY-S | Intraperitoneal | Subcutaneous | Survival | 0.4 | [2] |
| Diplococcus pneumoniae I | ddY-S | Intraperitoneal | Oral | Survival | 0.9 | [2] |
| Diplococcus pneumoniae I | ddY-S | Intraperitoneal | Subcutaneous | Survival | 0.2 | [2] |
Data from Kondo et al., 1973. ED₅₀ represents the dose required to protect 50% of the infected mice.
Table 2: Comparative In Vivo Efficacy of Macrolides in a S. pneumoniae Murine Peritonitis Model
| Antibiotic | Dosing Regimen (Total Dose: 4 mg/kg) | % Survival | Reference |
| Clarithromycin | Single dose | 96% | |
| Clarithromycin | Four divided doses | 60% | |
| Erythromycin | Single dose | Not specified | |
| Erythromycin | Multiple divided doses | Trend towards increased survival |
Note: This table provides a conceptual comparison of dosing strategies for different macrolides. Specific survival percentages for all regimens were not available in the cited literature.
Experimental Protocols
Systemic Infection Model (Sepsis)
This model is suitable for evaluating the efficacy of this compound against systemic infections leading to sepsis.
Workflow for Systemic Infection Model
Caption: Workflow for the murine systemic infection model.
Protocol:
-
Pathogen Preparation: Culture the desired bacterial pathogen (e.g., S. aureus, S. pyogenes, S. pneumoniae) to mid-logarithmic phase in an appropriate broth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth).
-
Inoculum Preparation: Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and dilute to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The final inoculum size should be confirmed by plating serial dilutions.
-
Animal Model: Use specific pathogen-free mice (e.g., BALB/c or CD-1, 6-8 weeks old). Group the animals (n=8-10 per group) for different treatment arms (vehicle control, this compound low dose, this compound high dose).
-
Infection: Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 1 or 2 hours), administer this compound or the vehicle control via the desired route (e.g., oral gavage or subcutaneous injection). The dosing regimen (e.g., once or twice daily) should be followed for a predetermined duration (e.g., 3-7 days).
-
Monitoring and Endpoints:
-
Survival: Monitor the animals at least twice daily for a set period (e.g., 7-14 days) and record survival.
-
Bacterial Burden: At selected time points, euthanize a subset of animals from each group. Aseptically collect blood, spleen, and liver. Homogenize the organs in sterile PBS, perform serial dilutions, and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue or mL of blood.
-
Pneumonia Model
This model is used to assess the efficacy of this compound in treating respiratory tract infections.
Workflow for Pneumonia Model
Caption: Workflow for the murine pneumonia model.
Protocol:
-
Pathogen and Inoculum Preparation: Prepare S. pneumoniae as described for the systemic infection model. Resuspend the bacteria in sterile PBS to a concentration of approximately 1 x 10⁷ CFU/mL.
-
Animal Model: Use appropriate mouse strains (e.g., C57BL/6 or BALB/c).
-
Infection: Lightly anesthetize the mice. Inoculate intranasally with 50 µL of the bacterial suspension (e.g., 5 x 10⁵ CFU/mouse).
-
Treatment: Begin treatment with this compound or vehicle at a specified time post-infection (e.g., 4 or 24 hours). Administer the treatment as per the defined dosing schedule.
-
Monitoring and Endpoints:
-
Survival and Morbidity: Monitor the animals for survival, body weight loss, and clinical signs of illness.
-
Bacterial Burden: At designated time points, euthanize animals and collect lungs and bronchoalveolar lavage fluid (BALF). Homogenize the lungs and plate serial dilutions of the homogenate and BALF to determine CFU counts.
-
Histopathology: Fix lung tissue in formalin, embed in paraffin, section, and stain (e.g., with Hematoxylin and Eosin) to assess inflammation and tissue damage.
-
Skin and Soft Tissue Infection (SSTI) Model
This model evaluates the efficacy of this compound against localized skin infections.
Protocol:
-
Pathogen and Inoculum Preparation: Prepare S. aureus or S. pyogenes as previously described. Adjust the bacterial concentration to approximately 1 x 10⁸ CFU/mL.
-
Animal Model: Use a suitable mouse strain (e.g., SKH1 hairless or BALB/c with shaved backs).
-
Infection: Make a superficial abrasion or a small incision on the dorsum of the mouse. Inoculate the wound with a small volume (e.g., 10 µL) of the bacterial suspension.
-
Treatment: For topical treatment, apply a formulation of this compound directly to the wound. For systemic treatment, administer the drug orally or by injection.
-
Monitoring and Endpoints:
-
Lesion Size: Measure the size of the skin lesion (e.g., area of erythema, abscess formation) daily.
-
Bacterial Burden: At the end of the study, excise the infected skin tissue, homogenize, and plate for CFU determination.
-
Host Signaling Pathways in Bacterial Infections
Understanding the host's immune response to bacterial infection is critical for contextualizing the action of antimicrobial agents. Below are simplified diagrams of key signaling pathways involved in the recognition of the targeted pathogens.
Staphylococcus aureus Recognition and Host Response
S. aureus components like lipoteichoic acid (LTA) and lipoproteins are recognized by Toll-like receptor 2 (TLR2) on the surface of immune cells such as macrophages. This recognition triggers a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines.
Caption: TLR2 signaling in response to S. aureus.
Streptococcus pyogenes Innate Immune Recognition
The innate immune system recognizes S. pyogenes through various pattern recognition receptors (PRRs), with a critical role for the adaptor protein MyD88, which is downstream of most Toll-like receptors. This leads to the production of inflammatory cytokines and chemokines.
Caption: MyD88-dependent signaling in S. pyogenes recognition.
Streptococcus pneumoniae Recognition by the Innate Immune System
S. pneumoniae is recognized by a variety of PRRs, including cell surface TLRs (like TLR2 for lipoteichoic acid) and intracellular NOD-like receptors (NLRs) that sense peptidoglycan fragments. This multi-receptor recognition converges on signaling pathways that induce a robust inflammatory response.
Caption: TLR and NLR signaling in response to S. pneumoniae.
Conclusion
The provided protocols and data offer a framework for the in vivo evaluation of this compound against clinically relevant Gram-positive bacterial pathogens. The murine models of systemic infection, pneumonia, and skin and soft tissue infection are robust and reproducible platforms for assessing antimicrobial efficacy. Due to the limited recent in vivo data for this compound, it is recommended that future studies include comparator macrolide antibiotics to accurately benchmark its activity. Furthermore, detailed pharmacokinetic and pharmacodynamic analyses will be essential to optimize dosing regimens and predict clinical success. The visualization of host signaling pathways provides a context for understanding the complex interplay between the pathogen, the host immune response, and the therapeutic intervention.
References
Application Notes and Protocols for the Analytical Method Validation of Maridomycin in Animal Feed
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maridomycin is a macrolide antibiotic that has been used in veterinary medicine. To ensure the safety of the food supply and comply with regulatory standards, it is crucial to have a validated analytical method for the determination of this compound residues in animal feed. These application notes provide a comprehensive protocol for the validation of an analytical method for quantifying this compound in animal feed using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The validation protocol described herein is based on established scientific principles for similar macrolide antibiotics and is intended to serve as a detailed guide for laboratories. It is important to note that while this document provides a robust framework, full in-house validation is required to demonstrate the method's fitness for its intended purpose.
Principle
The analytical method involves the extraction of this compound from the animal feed matrix, followed by clean-up and concentration using solid-phase extraction (SPE). The quantification is performed by HPLC-UV, and the identity of the analyte is confirmed by LC-MS/MS. The method validation is conducted to assess its linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid (88%)
-
Ammonium acetate
-
Oasis HLB SPE cartridges (or equivalent)
-
Syringe filters (0.22 µm)
-
Blank animal feed matrix (verified to be free of this compound)
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation
-
Extraction:
-
Weigh 5 g of a homogenized animal feed sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile/water (80:20, v/v) and vortex for 1 minute.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 5 mL of the supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of water/methanol (95:5, v/v).
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Proposed HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be required for optimal separation)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection: 232 nm
-
Column Temperature: 30°C
Proposed LC-MS/MS Confirmatory Method
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions: Specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution.
Method Validation Protocol
The analytical method should be validated according to international guidelines (e.g., VICH, FDA, EMA). The following parameters must be assessed:
-
Specificity/Selectivity: Analyze blank feed samples and samples spiked with other commonly used veterinary drugs to ensure no interferences at the retention time of this compound.
-
Linearity and Range: Analyze a series of calibration standards (at least 5 concentration levels) in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy (Recovery): Spike blank feed samples at three different concentration levels (e.g., low, medium, and high) in triplicate. Calculate the recovery at each level.
-
Precision:
-
Repeatability (Intra-day precision): Analyze spiked samples at three concentration levels six times on the same day.
-
Intermediate Precision (Inter-day precision): Analyze spiked samples at three concentration levels on three different days. Calculate the relative standard deviation (RSD%) for each level.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3 and 10, respectively, or from the standard deviation of the response and the slope of the calibration curve.
-
Stability: Evaluate the stability of this compound in standard solutions and in the feed matrix under different storage conditions (e.g., room temperature, refrigerated, frozen) and over different time intervals.
Data Presentation
The quantitative data from the method validation should be summarized in the following tables for clear comparison.
Table 1: Linearity of this compound Analysis
| Parameter | Target Value |
|---|---|
| Calibration Range (µg/kg) | 50 - 1000 |
| Number of Points | 6 |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Regression Equation | y = mx + c |
Table 2: Accuracy and Precision of the Method
| Spiked Level (µg/kg) | Recovery (%) | Repeatability (RSD%) | Intermediate Precision (RSD%) |
|---|---|---|---|
| 50 | 80 - 110 | ≤ 15 | ≤ 20 |
| 250 | 80 - 110 | ≤ 10 | ≤ 15 |
| 500 | 80 - 110 | ≤ 10 | ≤ 15 |
Table 3: LOD and LOQ of the Method
| Parameter | HPLC-UV (µg/kg) | LC-MS/MS (µg/kg) |
|---|---|---|
| Limit of Detection (LOD) | 25 | 5 |
| Limit of Quantification (LOQ) | 50 | 15 |
Visualization of Experimental Workflow and Validation Logic
Caption: Experimental workflow for the analysis of this compound in animal feed.
Caption: Logical relationship of analytical method validation parameters.
Troubleshooting & Optimization
Improving the yield of Maridomycin through fermentation optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Maridomycin through fermentation optimization.
Troubleshooting Guide
This section addresses common issues encountered during this compound fermentation experiments.
Question: Why is the this compound yield significantly lower than expected?
Answer: Low this compound yield can stem from several factors throughout the fermentation process. A systematic approach to troubleshooting is recommended. Key areas to investigate include the composition of the fermentation medium, the physiological state of the inoculum, and the physical parameters of the fermentation.
Initial Troubleshooting Steps:
-
Verify Strain Integrity: Ensure the viability and productivity of the Streptomyces hygroscopicus strain. Sub-culturing the strain multiple times can lead to a decline in antibiotic production. It is advisable to use a fresh culture from a cryopreserved stock.
-
Medium Preparation: Double-check the composition and preparation of the fermentation medium. Inaccurate concentrations of carbon, nitrogen, or essential minerals can severely limit this compound biosynthesis.
-
Inoculum Quality: The age and density of the seed culture are critical. An over-matured or sparse inoculum will lead to a lag in growth and production.
-
Fermentation Parameters: Review and confirm that the pH, temperature, agitation, and aeration rates are maintained at their optimal setpoints throughout the fermentation run.
Question: How can the fermentation medium be optimized for higher this compound yield?
Answer: Medium optimization is a critical step in enhancing this compound production. This involves systematically evaluating different carbon and nitrogen sources, as well as the concentration of key minerals. Optimization strategies can range from traditional one-factor-at-a-time (OFAT) methods to more complex statistical approaches like Response Surface Methodology (RSM).
Key Media Components to Optimize:
-
Carbon Sources: The type and concentration of the carbon source directly influence cell growth and secondary metabolite production. While glucose is a common carbon source, slowly metabolized sugars can sometimes lead to higher antibiotic yields.
-
Nitrogen Sources: Both organic and inorganic nitrogen sources can impact this compound production. A combination of different nitrogen sources often yields the best results.
-
Precursor Supplementation: The addition of biosynthetic precursors can significantly boost the final product yield.
Table 1: Effect of Different Carbon Sources on this compound Production
| Carbon Source (40 g/L) | This compound Yield (mg/L) | Biomass (g/L) |
| Glucose | 1250 ± 60 | 25.2 ± 1.5 |
| Soluble Starch | 1580 ± 75 | 22.8 ± 1.2 |
| Maltose | 1420 ± 68 | 24.1 ± 1.3 |
| Glycerol | 980 ± 50 | 20.5 ± 1.1 |
Table 2: Effect of Different Nitrogen Sources on this compound Production
| Nitrogen Source (20 g/L) | This compound Yield (mg/L) | Biomass (g/L) |
| Soybean Meal | 1620 ± 80 | 28.3 ± 1.4 |
| Peptone | 1350 ± 65 | 26.7 ± 1.3 |
| Yeast Extract | 1480 ± 72 | 27.5 ± 1.4 |
| Ammonium Sulfate | 850 ± 45 | 21.0 ± 1.0 |
Question: What is the impact of physical fermentation parameters on this compound yield?
Answer: Physical parameters such as pH, temperature, and dissolved oxygen (DO) are critical for optimal growth and this compound production. These parameters should be carefully controlled and monitored throughout the fermentation process.
-
pH: The optimal pH for this compound production by S. hygroscopicus is typically between 6.5 and 7.5. Deviations from this range can inhibit enzyme activity and reduce yield.
-
Temperature: The ideal temperature for fermentation is generally between 28°C and 32°C. Higher or lower temperatures can negatively affect cell growth and antibiotic synthesis.
-
Dissolved Oxygen (DO): As an aerobic process, maintaining an adequate supply of dissolved oxygen is crucial. A DO level of 20-40% saturation is often optimal. Lowering the dissolved oxygen has been shown to increase titers in some fermentations, but this must be carefully balanced to avoid limiting cell growth.[1]
Table 3: Influence of Physical Parameters on this compound Yield
| Parameter | Value | This compound Yield (mg/L) |
| Initial pH | 6.0 | 1100 ± 55 |
| 6.5 | 1550 ± 78 | |
| 7.0 | 1490 ± 75 | |
| 7.5 | 1320 ± 66 | |
| Temperature (°C) | 25 | 980 ± 50 |
| 28 | 1610 ± 81 | |
| 32 | 1520 ± 76 | |
| 35 | 890 ± 45 | |
| Dissolved Oxygen (%) | 20 | 1650 ± 83 |
| 50 | 1380 ± 70 | |
| 80 | 1210 ± 61 |
Frequently Asked Questions (FAQs)
Q1: What is the typical duration of a this compound fermentation?
A1: The optimal fermentation time for this compound production can vary depending on the specific strain and conditions, but it generally ranges from 7 to 12 days.[2] It is important to monitor the production profile over time to determine the peak production point.
Q2: How can I reduce the formation of unwanted byproducts?
A2: The formation of impurities can sometimes be managed by adjusting the fermentation pH. For example, increasing the fermentation pH from 6.0 to 6.5 has been shown to reduce the impurity-to-product ratio significantly in the fermentation of similar antibiotics.[1]
Q3: Is precursor engineering a viable strategy to improve this compound yield?
A3: Yes, metabolic engineering to increase the supply of precursors is a powerful strategy. For polyketide antibiotics like this compound, increasing the intracellular pools of malonyl-CoA and other building blocks can lead to a significant enhancement in production.[3]
Q4: What are the signs of contamination in the fermenter?
A4: Signs of contamination include a sudden drop in pH, unusual odors, changes in the color or viscosity of the broth, and the presence of atypical microbial forms under the microscope. If contamination is suspected, the fermentation run should be terminated.
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Medium Optimization
This protocol describes a method for optimizing the concentration of a single medium component (e.g., glucose) for this compound production.
-
Prepare a series of fermentation media: Each flask will contain the basal medium with varying concentrations of the component being tested (e.g., glucose at 20, 30, 40, 50, and 60 g/L).
-
Inoculate the flasks: Inoculate each flask with a standardized seed culture of S. hygroscopicus.
-
Incubate under standard conditions: Maintain the flasks in a shaking incubator at the optimal temperature and agitation speed for the duration of the fermentation.
-
Sample and analyze: At regular intervals, withdraw samples to measure biomass and this compound concentration using HPLC.
-
Determine the optimal concentration: The concentration that results in the highest this compound yield is considered optimal for that component.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
-
Sample Preparation: Centrifuge the fermentation broth to separate the mycelium. Extract the supernatant with an equal volume of ethyl acetate. Evaporate the organic solvent and redissolve the residue in methanol.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
-
Quantification: Create a standard curve using purified this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. Production of a novel FK520 analog in Streptomyces hygroscopicus: improving titer while minimizing impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering precursor metabolite pools for increasing production of antitumor mithramycins in Streptomyces argillaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Maridomycin solubility challenges for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Maridomycin solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a macrolide antibiotic.[1][2][3] Like other macrolides, it is a large, structurally complex molecule. Its derivatives have been studied for their antibacterial activity against a range of gram-positive bacteria.[1] While specific solubility data is not extensively published, its chemical structure suggests it may have limited aqueous solubility, a common characteristic of macrolide antibiotics.
Q2: I am observing precipitation of this compound in my cell culture medium. What is the likely cause?
Precipitation of this compound in aqueous-based cell culture media is a strong indicator of its low water solubility. This can be exacerbated by factors such as the concentration of this compound, the pH of the medium, and the presence of salts. When a concentrated stock solution of this compound in an organic solvent is diluted into the aqueous medium, the sudden change in solvent polarity can cause the compound to fall out of solution.
Q3: What are the common solvents for preparing a stock solution of this compound?
Due to the lack of specific literature on this compound solubility, general laboratory practices for poorly soluble compounds are recommended. Common organic solvents for creating high-concentration stock solutions of hydrophobic compounds include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)
It is crucial to first test the solubility of this compound in a small amount of each potential solvent to determine the most suitable one.
Q4: How can I determine the optimal solvent and concentration for my in vitro assay?
A systematic approach is recommended. This involves preparing serial dilutions of your this compound stock solution in your assay buffer or cell culture medium and observing for any precipitation. It is also critical to run a solvent toxicity control to ensure that the final concentration of the organic solvent in your assay does not adversely affect the cells or the experimental outcome.
Troubleshooting Guide
Issue: this compound Precipitates Upon Dilution in Aqueous Buffer/Medium
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). Minimize the volume of the stock solution added to the aqueous medium to keep the final solvent concentration low (typically ≤0.5%). |
| "Salting Out" Effect | If using buffers with high salt concentrations, consider reducing the salt concentration if experimentally feasible. Alternatively, explore the use of co-solvents or solubilizing agents. |
| pH-Dependent Solubility | The antibacterial activity of a this compound derivative has been noted to be stable at pH 4, 7, and 9.[1] However, solubility can still be pH-dependent. Test the solubility of this compound in buffers with slightly different pH values around the physiological range (e.g., pH 7.2, 7.4, 7.6) to identify an optimal pH for your assay. |
| Temperature Effects | Some compounds are more soluble at higher temperatures. While not a common practice for cell-based assays due to potential cell stress, for cell-free assays, a slight increase in incubation temperature might improve solubility. However, the stability of this compound at elevated temperatures would need to be confirmed. |
Issue: Inconsistent or Non-Reproducible Assay Results
| Potential Cause | Recommended Solution |
| Incomplete Solubilization of Stock Solution | Ensure your this compound stock solution is fully dissolved before use. Briefly vortexing or sonicating the stock solution can help. Visually inspect for any undissolved particles. |
| Precipitation During Experiment | Microscopic precipitation may not be visible to the naked eye. After preparing the final dilution in your assay plate, inspect the wells under a microscope for any signs of precipitation before adding cells or starting the assay. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration. Using low-adhesion plastics or pre-treating labware with a blocking agent like bovine serum albumin (BSA) can mitigate this. |
| Solvent Effects on Biological System | The organic solvent used for the stock solution can have biological effects. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to differentiate between the effects of this compound and the solvent. |
Experimental Protocols
Protocol 1: Determining this compound Solubility in Common Solvents
-
Preparation: Weigh out a small, precise amount of this compound powder (e.g., 1 mg) into several microcentrifuge tubes.
-
Solvent Addition: To each tube, add a measured volume (e.g., 100 µL) of a different organic solvent (DMSO, Ethanol, Methanol, DMF).
-
Dissolution: Vortex each tube vigorously for 1-2 minutes. If the powder does not dissolve, gently warm the tube and vortex again. Sonication can also be used to aid dissolution.
-
Observation: Visually inspect each tube for complete dissolution. If the compound dissolves, it is soluble at that concentration (e.g., 10 mg/mL). If not, add another measured volume of the solvent and repeat the dissolution steps until the compound is fully dissolved.
-
Record: Record the final concentration at which this compound is fully soluble in each solvent.
Protocol 2: Assessing this compound Stability in Cell Culture Medium
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in the chosen organic solvent (e.g., DMSO).
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 10 µM, 5 µM, 1 µM). Also, prepare a vehicle control with the same final concentration of the organic solvent.
-
Incubation: Incubate the prepared solutions under your standard assay conditions (e.g., 37°C, 5% CO2).
-
Observation: At various time points (e.g., 0, 2, 4, 8, 24 hours), visually inspect the solutions for any signs of precipitation. For a more quantitative assessment, you can measure the absorbance or turbidity of the solutions using a plate reader. An increase in absorbance over time may indicate precipitation.
Data Presentation
Table 1: Illustrative Solubility of a Hypothetical Poorly Soluble Compound
| Solvent | Solubility (mg/mL) |
| DMSO | >50 |
| DMF | >50 |
| Ethanol | 10 |
| Methanol | 5 |
| Water | <0.1 |
| PBS (pH 7.4) | <0.1 |
Note: This table is for illustrative purposes only and does not represent actual data for this compound. Researchers should generate their own data following Protocol 1.
Table 2: Example of a Solvent Toxicity Evaluation
| Final DMSO Concentration (%) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.1 | 98 ± 3 |
| 0.25 | 95 ± 4 |
| 0.5 | 92 ± 5 |
| 1.0 | 75 ± 8 |
| 2.0 | 40 ± 10 |
Note: This table illustrates that at concentrations above 0.5%, DMSO starts to exhibit significant toxicity to the cells in this hypothetical assay. It is crucial to determine the solvent tolerance for your specific cell line and assay.
Visualizations
Workflow for Addressing Compound Solubility in In Vitro Assays
Caption: A logical workflow for assessing and overcoming compound solubility challenges before conducting in vitro assays.
Decision Tree for Troubleshooting this compound Precipitation
Caption: A troubleshooting decision tree for addressing this compound precipitation during in vitro experiments.
References
- 1. This compound, a new macrolide antibiotic. In vitro antibacterial activity of 9-propionylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a New Macrolide Antibiotic: In Vivo Antibacterial Activity of 9-Propionylthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical modification of this compound, a new macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Maridomycin in different solvents and pH conditions
This technical support center provides guidance on the stability of Maridomycin in various experimental conditions. Please note that while specific quantitative stability data for this compound is limited in publicly available literature, the information provided here is based on the general characteristics of 16-membered macrolide antibiotics and established principles of pharmaceutical stability testing. Researchers are strongly encouraged to perform their own stability studies for their specific formulations and conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound as a 16-membered macrolide antibiotic?
A1: this compound, being a 16-membered macrolide, is generally expected to be more stable in acidic conditions compared to 14-membered macrolides like erythromycin. This class of antibiotics, which also includes josamycin and tylosin, typically exhibits better gastrointestinal tolerance, which is partly attributed to this enhanced stability at low pH.[1] However, like most macrolides, it can be susceptible to degradation under strong acidic, alkaline, oxidative, and photolytic conditions.
Q2: What are the recommended solvents for dissolving and storing this compound?
A2: The solubility of a compound is highly dependent on the specific salt form and purity. For macrolide antibiotics, solvents such as methanol, ethanol, acetone, and dimethylformamide (DMF) are often used for creating stock solutions. For aqueous experiments, buffers at or near neutral pH are generally preferred for better stability. It is crucial to determine the solubility and stability in your specific solvent system empirically.
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or lower. Aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles, which can accelerate degradation. Protect solutions from light, especially if photolytic degradation is a concern.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation products of this compound are not extensively documented in the provided search results, macrolide antibiotics can undergo several degradation reactions. Common pathways include:
-
Hydrolysis: The lactone ring, characteristic of macrolides, can be hydrolyzed under strong acidic or alkaline conditions, leading to an inactive, open-ring form.
-
Epimerization: Changes in stereochemistry can occur at various chiral centers under certain pH and temperature conditions.
-
Degradation of Sugars: The sugar moieties attached to the macrolide ring can be cleaved or modified, particularly in acidic environments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high degradation in control samples. | 1. Solvent reactivity. 2. Contaminated glassware. 3. Instability at room temperature during sample preparation. | 1. Test the stability of this compound in an alternative solvent. 2. Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent. 3. Minimize the time samples are kept at room temperature; use an ice bath during preparation. |
| Precipitation of this compound in aqueous buffer. | 1. Exceeded solubility limit. 2. pH of the buffer is causing the compound to become less soluble. 3. Interaction with buffer salts. | 1. Prepare a more dilute solution or add a small percentage of a co-solvent like DMSO or ethanol. 2. Check the pH of the final solution and adjust if necessary. Consider using a different buffer system. 3. Evaluate the compound's stability in a different buffer (e.g., phosphate vs. citrate). |
| Inconsistent stability results between experiments. | 1. Inconsistent preparation of solutions (pH, concentration). 2. Variation in storage conditions (temperature fluctuations, light exposure). 3. Degradation during the analytical run. | 1. Use a standardized and well-documented protocol for solution preparation. 2. Carefully monitor and control storage conditions. Use calibrated equipment. 3. Analyze samples immediately after preparation or ensure the stability of the compound in the autosampler over the course of the analysis. |
| Appearance of unknown peaks in HPLC chromatogram. | 1. Degradation of this compound. 2. Impurities in the solvent or reagents. 3. Contamination from the experimental setup. | 1. Perform a forced degradation study (see protocol below) to identify potential degradation products. 2. Run a blank (solvent and reagents only) to check for impurities. 3. Clean the HPLC system thoroughly. |
Stability Data Summary
Table 1: Illustrative Example of pH Stability of a 16-Membered Macrolide Antibiotic in Aqueous Solution at 37°C.
| pH | Buffer System | Incubation Time (hours) | % Degradation (Illustrative) |
| 2.0 | 0.1 M HCl | 2 | 15% |
| 4.0 | Acetate Buffer | 24 | 5% |
| 7.0 | Phosphate Buffer | 24 | <2% |
| 9.0 | Borate Buffer | 24 | 8% |
| 12.0 | 0.1 M NaOH | 2 | 25% |
Table 2: Illustrative Example of Solvent Stability of a 16-Membered Macrolide Antibiotic at Room Temperature (25°C).
| Solvent | Storage Time (days) | % Degradation (Illustrative) |
| Methanol | 7 | <1% |
| Acetonitrile | 7 | <1% |
| DMSO | 7 | 2% |
| Water (pH 7.0) | 7 | 5% |
| Propylene Glycol | 7 | <2% |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
A forced degradation study is essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[2][3]
Objective: To identify the potential degradation products of this compound under various stress conditions (hydrolysis, oxidation, heat, and light) and to assess the specificity of the analytical method.
Materials:
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.0)
-
Class A volumetric flasks and pipettes
-
pH meter
-
Calibrated oven and photostability chamber
-
Validated HPLC method for this compound quantification[4][5]
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or another suitable organic solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To a flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.[6]
-
Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase.
-
-
Alkaline Hydrolysis:
-
Repeat the procedure in step 2, but use 0.1 M NaOH instead of 0.1 M HCl.[6]
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To a flask, add an appropriate volume of the stock solution and dilute with 3% H₂O₂ to achieve a final concentration of 100 µg/mL.[6]
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw and analyze samples at appropriate time points.
-
-
Thermal Degradation:
-
Place solid this compound powder in an oven at 100°C for 24 hours.[6]
-
Also, place a solution of this compound (100 µg/mL in a suitable solvent like propylene glycol) in the oven.
-
After the incubation period, dissolve the solid powder and dilute the solution to the target concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL) and the solid powder to UV radiation (e.g., 254 nm and 360 nm) in a photostability chamber for 24 hours.[6]
-
A control sample should be kept under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Prepare samples for analysis as described previously.
-
-
Analysis:
-
Analyze all samples by a validated, stability-indicating HPLC method.
-
Determine the percentage of this compound remaining and identify the relative retention times of any degradation products.
-
Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the this compound peak is free from co-eluting degradants.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. 16-membered macrolide antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Validation of an HPLC-MS/MS and Wipe Procedure for Mitomycin C Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma mitomycin C concentrations determined by HPLC coupled to solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
Troubleshooting poor peak resolution in Maridomycin HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of Maridomycin.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in this compound HPLC analysis?
Poor peak resolution in HPLC, where peaks are not well separated, can stem from several factors. The primary causes are generally categorized into three areas:
-
Suboptimal Mobile Phase Composition: The strength and composition of the mobile phase are critical for achieving good separation. An incorrect solvent ratio, improper pH, or unsuitable buffer can lead to peak co-elution or broad peaks.
-
Inappropriate Column Selection or Column Degradation: The choice of stationary phase is crucial. For macrolide antibiotics like this compound, a C18 or C8 column is typically used. Poor resolution can occur if the column chemistry is not suitable for the analyte or if the column has degraded over time due to contamination or harsh operating conditions.
-
System and Method Parameters: Issues such as a high flow rate, incorrect injection volume, or temperature fluctuations can negatively impact peak shape and resolution.
Q2: What is a good starting point for developing a reverse-phase HPLC method for this compound?
Since this compound is a macrolide antibiotic, a good starting point for method development can be adapted from established methods for similar compounds like leucomycin or erythromycin. A typical reverse-phase HPLC setup would include:
-
Column: A C18 reversed-phase column is a common first choice.
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is often effective. The pH of the aqueous phase should be carefully controlled, typically in the neutral to slightly acidic range, to ensure good peak shape for the basic this compound molecule.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
Q3: How does the pH of the mobile phase affect the peak shape of this compound?
This compound, like many macrolide antibiotics, is a basic compound. The pH of the mobile phase plays a significant role in the ionization state of the molecule, which in turn affects its interaction with the stationary phase and ultimately the peak shape.
-
At a pH close to the pKa of this compound, both the ionized and non-ionized forms of the molecule can exist, potentially leading to peak broadening or splitting.
-
Operating at a pH at least 2 units away from the analyte's pKa is a general guideline to ensure a single ionic form and improve peak symmetry. For basic compounds like this compound, a mobile phase with a slightly acidic to neutral pH can help to suppress the interaction of the protonated amine groups with residual silanols on the silica-based stationary phase, thereby reducing peak tailing.
Troubleshooting Guide: Poor Peak Resolution
This guide provides a systematic approach to diagnosing and resolving common issues leading to poor peak resolution in this compound HPLC analysis.
Problem: Peaks are broad and not well-separated.
Initial Checks:
-
Verify Method Parameters: Ensure that the correct mobile phase composition, flow rate, column temperature, and detector settings have been entered into the HPLC system software.
-
Check System Suitability: If available, run a system suitability test with a known standard to confirm the performance of the HPLC system.
Troubleshooting Workflow:
Caption: A stepwise approach to troubleshooting poor peak resolution in HPLC.
Detailed Troubleshooting Steps in Q&A Format:
Step 1: Mobile Phase Evaluation
-
Q: My peaks are eluting too close together. What should I adjust in the mobile phase?
-
A: To increase the separation between peaks (selectivity), you can try modifying the organic solvent in your mobile phase. If you are using acetonitrile, consider switching to methanol or vice versa, as this can alter the elution order of your compounds. You can also make small, incremental changes to the percentage of the organic solvent. Decreasing the organic content will generally increase retention times and may improve the separation of early-eluting peaks.
-
-
Q: My this compound peak is tailing. How can I improve its shape?
-
A: Peak tailing for basic compounds like this compound is often due to interactions with the silica-based column packing. To address this, focus on the mobile phase pH. Ensure the pH is in a range where the this compound is consistently in a single ionic state. Using a buffer (e.g., 10-25 mM phosphate or acetate) can help maintain a stable pH. A slightly acidic mobile phase (e.g., pH 3-5) can often improve the peak shape for basic analytes on a C18 column.
-
Step 2: Column Performance Assessment
-
Q: I've optimized my mobile phase, but the resolution is still poor. What's the next step?
-
A: Your column may be contaminated or have lost its efficiency. First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any strongly retained compounds. If this does not improve the resolution, the column may be degraded and need replacement.
-
-
Q: Would a different type of column improve my separation?
-
A: If you are still struggling with co-eluting peaks, a column with a different stationary phase chemistry might provide the necessary selectivity. For instance, if you are using a C18 column, a phenyl-hexyl or a polar-embedded phase column could offer different interactions with this compound and its related impurities, leading to better separation.
-
Step 3: HPLC System Inspection
-
Q: Could my HPLC system itself be the cause of poor resolution?
-
A: Yes, several system parameters can affect peak shape and resolution.
-
Flow Rate: A lower flow rate generally leads to better efficiency and resolution, although it will increase the analysis time.
-
Injection Volume: Injecting too large a volume of your sample, especially if the sample solvent is stronger than the mobile phase, can cause peak distortion and broadening. Try reducing the injection volume.
-
Column Temperature: Maintaining a consistent and slightly elevated column temperature (e.g., 30-40 °C) can improve peak shape and reproducibility by reducing mobile phase viscosity and improving mass transfer.
-
-
Experimental Protocol: General Guideline for this compound HPLC Analysis
The following is a generalized reverse-phase HPLC method that can serve as a starting point for the analysis of this compound. This protocol is based on methods used for other macrolide antibiotics and should be optimized for your specific application and instrumentation.
| Parameter | Recommendation |
| HPLC System | Quaternary or Binary HPLC system with UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Phosphate buffer, pH adjusted to 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run. A starting point could be 90% A, ramping to 50% A over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 232 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the this compound sample in the initial mobile phase composition to avoid peak distortion. |
Note: This is a starting method and may require optimization of the gradient, pH, and organic solvent to achieve the desired resolution for this compound and its related substances.
Logical Relationship Diagram for Method Development
The following diagram illustrates the logical relationships between key HPLC parameters that can be adjusted to optimize peak resolution.
Caption: Interplay of factors and parameters affecting HPLC peak resolution.
Reducing cytotoxicity of Maridomycin in non-target cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Maridomycin, focusing on strategies to reduce its cytotoxicity in non-target cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of this compound-induced cytotoxicity?
This compound, a macrolide antibiotic, can induce cytotoxicity through various mechanisms, which may be cell-type dependent. Like other macrolides, its cytotoxic effects can be linked to the inhibition of autophagy flux.[1][2] Autophagy is a cellular recycling process, and its inhibition can lead to the accumulation of damaged organelles and proteins, ultimately triggering cell death pathways.[1] Under conditions of cellular stress, such as amino acid depletion, the cytotoxic effects of macrolides can be significantly enhanced.[1] Some studies on similar compounds suggest that macrolides can potentiate apoptosis, a form of programmed cell death, by affecting the expression of pro- and anti-apoptotic proteins.[3][4]
Q2: How do I determine the IC50 value of this compound for my specific non-target cell line?
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.[5] Determining the IC50 value for this compound in your non-target cell line is essential for designing experiments to mitigate cytotoxicity. A standard method for this is the MTT assay.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[6] Dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by measuring its absorbance.[7]
-
Procedure: A detailed protocol for determining the IC50 value using an MTT assay is provided in the "Experimental Protocols" section below.
-
Data Analysis: The IC50 is the concentration of this compound that reduces the metabolic activity of the cells by 50% compared to untreated controls.[5] This value is typically calculated by plotting a dose-response curve and using non-linear regression analysis.[5][8]
Q3: What are some general strategies to reduce the cytotoxicity of this compound in my experiments?
Several strategies can be employed to minimize the off-target effects of this compound:
-
Optimize Concentration and Exposure Time: The primary factors influencing cytotoxicity are the drug concentration and the duration of exposure.[9] Use the lowest effective concentration of this compound and the shortest possible exposure time that still achieves the desired experimental outcome.
-
Modify Culture Conditions: Since the cytotoxicity of some macrolides is exacerbated by amino acid depletion, ensuring a nutrient-rich culture medium may help to alleviate stress on the cells and reduce off-target effects.[1]
-
Co-treatment with Protective Agents: Investigate the use of cytoprotective agents. For example, if the cytotoxicity is found to be mediated by oxidative stress, co-treatment with antioxidants could be a viable strategy.
-
Modulation of Cellular Pathways: If this compound's cytotoxicity is linked to the inhibition of autophagy, exploring agents that can restore autophagic flux might be beneficial.
Q4: Could modulating autophagy affect this compound's cytotoxicity?
Yes, based on studies with other macrolide antibiotics like azithromycin and clarithromycin, modulating autophagy is a promising strategy.[1][2] These macrolides have been shown to inhibit autophagy flux, which contributes to their cytotoxic effects, particularly under stressful conditions.[1] Therefore, if this compound acts similarly, enhancing autophagy through pharmacological or genetic means could potentially reduce its cytotoxicity in non-target cells.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro cytotoxicity assays with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in replicate wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate.[10] 2. Pipetting Errors: Inaccurate or inconsistent dispensing of cells, media, or drug solutions.[10] 3. Edge Effects: Evaporation from wells on the plate's perimeter can concentrate solutes and affect cell growth.[11] | 1. Ensure the cell suspension is homogenous before and during seeding. Mix gently between pipetting steps. 2. Use calibrated pipettes and practice consistent pipetting technique. For critical steps, consider using a multi-channel pipette for simultaneous dispensing.[12] 3. Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[11] |
| High background signal in control wells (no cells) | 1. Media Components: Phenol red or other components in the culture medium can interfere with absorbance or fluorescence readings.[11] 2. Drug Interference: this compound itself might react with the assay reagent. | 1. Use a "media only" blank for background subtraction. If interference is high, consider using a formulation of the medium without phenol red for the duration of the assay.[11] 2. Run a control with this compound in cell-free media to check for any direct reaction with your assay's detection reagent. |
| Control cells (vehicle only) show low viability | 1. Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Suboptimal Culture Conditions: Issues with media, incubator (CO2, temperature, humidity), or cell passage number.[13] 3. Contamination: Mycoplasma or other microbial contamination can affect cell health. | 1. Ensure the final concentration of the vehicle is consistent across all wells (including controls) and is below the toxic threshold for your cell line (typically <0.5% for DMSO). 2. Maintain cells in their logarithmic growth phase and use them at a consistent, low passage number.[13] Ensure incubator conditions are optimal. 3. Regularly test cell cultures for mycoplasma contamination. |
| No clear dose-response curve | 1. Incorrect Concentration Range: The tested concentrations of this compound may be too high (all cells die) or too low (no effect). 2. Assay Incubation Time: The incubation period may be too short or too long to observe a graded response.[13] 3. Drug Instability: this compound may be unstable in the culture medium over the experiment's duration. | 1. Perform a range-finding experiment using a broad series of logarithmic dilutions (e.g., 0.01 µM to 100 µM) to identify the appropriate concentration range. 2. Optimize the drug incubation time. Test several time points (e.g., 24, 48, 72 hours) to find the most suitable window for your cell line and drug.[5] 3. Consult the manufacturer's data for information on the stability of this compound in solution and under culture conditions. |
Experimental Protocols
Protocol 1: Determining this compound IC50 using MTT Assay
This protocol outlines the steps for assessing cell viability and determining the IC50 value of this compound.
-
Cell Seeding:
-
Culture the desired non-target cell line to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to create a range of concentrations (e.g., 8-10 concentrations in a log or semi-log series).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations to the respective wells. Include "vehicle-only" controls and "no-cell" (medium only) blanks.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blanks from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot the % Viability against the log of this compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Visualizations
Experimental and Analytical Workflows
References
- 1. Macrolide Antibiotics Exhibit Cytotoxic Effect under Amino Acid-Depleted Culture Condition by Blocking Autophagy Flux in Head and Neck Squamous Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrolide antibiotics enhance the antitumor effect of lansoprazole resulting in lysosomal membrane permeabilization-associated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitomycin C potentiates TRAIL-induced apoptosis through p53-independent upregulation of death receptors: Evidence for the role of c-Jun N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitomycin C induces apoptosis in a caspases-dependent and Fas/CD95-independent manner in human gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 7. dojindo.com [dojindo.com]
- 8. researchgate.net [researchgate.net]
- 9. How Is the Cytotoxicity of Drugs Determined? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Maridomycin Extraction for Higher Purity
Welcome to the technical support center for the optimization of Maridomycin extraction and purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-purity this compound from fermentation cultures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction and purification of this compound and other macrolide antibiotics.
Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue in natural product extraction. Several factors throughout the fermentation and extraction process can contribute to this. Consider the following troubleshooting steps:
-
Inefficient Cell Lysis: The first step to releasing intracellular this compound is breaking open the Streptomyces cells.
-
Troubleshooting: Ensure your cell disruption method (e.g., sonication, homogenization, or solvent lysis) is effective. If using solvent lysis, ensure adequate contact time and agitation. For physical methods, optimize the duration and intensity.
-
-
Suboptimal Extraction Solvent: The choice of solvent is critical for efficiently extracting this compound from the fermentation broth and cell mass.
-
Troubleshooting: Ethyl acetate and n-butanol are commonly used for macrolide extraction.[1] The polarity of the solvent should be optimized. You can perform small-scale pilot extractions with different solvents (e.g., methyl isobutyl ketone, chloroform) or solvent mixtures to determine the most effective one for this compound.
-
-
Incorrect pH of Extraction: The pH of the fermentation broth can significantly impact the solubility and stability of this compound, affecting its extraction efficiency.
-
Troubleshooting: The optimal pH for extraction should be determined empirically. Generally, for macrolides, adjusting the pH to a slightly alkaline condition (pH 7.0-8.5) can improve the extraction into an organic solvent.[2] However, be aware that extreme pH values can lead to degradation.[2][3][4]
-
-
Incomplete Phase Separation: Poor separation between the aqueous broth and the organic solvent will lead to loss of product.
-
Troubleshooting: Ensure adequate centrifugation time and speed to achieve a clean separation. The presence of emulsions can be addressed by adding salts (e.g., NaCl) or by using a different solvent system.
-
-
Degradation of this compound: this compound, like many macrolides, can be susceptible to degradation due to improper temperature or pH.
-
Troubleshooting: Keep the extraction process at a low temperature (e.g., 4°C) whenever possible to minimize enzymatic and chemical degradation. Avoid prolonged exposure to harsh pH conditions.
-
Q2: I am observing multiple spots on my TLC analysis after the initial extraction, indicating low purity. How can I improve the purity of my crude extract?
A2: A complex crude extract is expected. The key is to employ effective purification strategies.
-
Pre-purification with Adsorbent Resins: Before proceeding to more refined chromatography, a preliminary cleanup can remove many impurities.
-
Troubleshooting: Consider passing your crude extract through a column packed with an adsorbent resin (e.g., HP-20). This can effectively capture this compound while allowing more polar or non-polar impurities to pass through. Elution is then performed with a suitable solvent like methanol or acetone.
-
-
Optimize Column Chromatography: Silica gel column chromatography is a standard method for purifying macrolides.[5][6]
-
Troubleshooting:
-
Stationary Phase: Silica gel is the most common stationary phase for macrolide purification.[5][6][7]
-
Mobile Phase: The choice of mobile phase (eluent) is critical. A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate or adding methanol).[5] Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[7][8]
-
Column Loading: Do not overload the column. A general rule is to load an amount of crude extract that is 1-5% of the total weight of the stationary phase.
-
-
Q3: My final product shows impurities in the HPLC analysis. What are the final steps to achieve higher purity?
A3: Achieving high purity often requires a final polishing step.
-
Recrystallization: This is a powerful technique for purifying crystalline compounds like this compound.
-
Troubleshooting: The choice of solvent system for crystallization is crucial. You will need a solvent in which this compound is soluble at high temperatures but poorly soluble at low temperatures. Common solvent systems for macrolides include ethyl acetate-hexane or methanol-water. Experiment with different solvent ratios to find the optimal conditions for crystal formation.
-
-
Preparative HPLC: For very high purity requirements, preparative HPLC can be employed.
-
Troubleshooting: This method offers high resolution but is more expensive and time-consuming for large quantities. It is typically used as a final polishing step for obtaining analytical standards or for very high-value products.
-
Q4: How can I monitor the purity of this compound throughout the extraction and purification process?
A4: Regular monitoring is key to a successful purification strategy.
-
Thin Layer Chromatography (TLC): TLC is a quick and inexpensive way to assess the complexity of your mixture and to track the progress of your column chromatography. By comparing the Rf value of your product with a known standard, you can identify the fractions containing this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity.[9][10] A well-developed HPLC method can separate this compound from closely related impurities and allow you to calculate the percentage purity based on the peak area.
Data Presentation
The following tables provide a framework for recording and comparing your experimental data to optimize this compound extraction and purification.
Table 1: Effect of Extraction Solvent on this compound Yield and Purity
| Extraction Solvent System | Volume Ratio (Solvent:Broth) | Extraction Time (hours) | Crude Yield (g/L) | This compound Purity in Crude (%) |
| Ethyl Acetate | 1:1 | 2 | Enter Data | Enter Data |
| n-Butanol | 1:1 | 2 | Enter Data | Enter Data |
| Chloroform | 1:1 | 2 | Enter Data | Enter Data |
| Add other solvents | Enter Data | Enter Data | Enter Data | Enter Data |
Table 2: Influence of pH on this compound Extraction Efficiency
| Extraction pH | Crude Yield (g/L) | This compound Purity in Crude (%) | Notes on Emulsion/Separation |
| 6.0 | Enter Data | Enter Data | Enter Notes |
| 7.0 | Enter Data | Enter Data | Enter Notes |
| 8.0 | Enter Data | Enter Data | Enter Notes |
| 9.0 | Enter Data | Enter Data | Enter Notes |
Table 3: Optimization of Silica Gel Column Chromatography
| Mobile Phase Gradient | Column Dimensions (L x ID) | Sample Load (g) | Fraction Volume (mL) | Purity of Pooled Fractions (%) | Recovery (%) |
| Hexane:EtOAc (9:1 to 1:1) | 30 cm x 2 cm | 1.0 | 10 | Enter Data | Enter Data |
| Hexane:EtOAc -> EtOAc:MeOH | 30 cm x 2 cm | 1.0 | 10 | Enter Data | Enter Data |
| Add other gradients | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data |
Experimental Protocols
Protocol 1: General Procedure for Solvent Extraction of this compound from Fermentation Broth
-
Harvesting: After fermentation, centrifuge the Streptomyces culture broth to separate the mycelium from the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to the desired value (e.g., 8.0) using a suitable base (e.g., 1M NaOH).
-
Solvent Extraction: Transfer the pH-adjusted supernatant to a separating funnel. Add an equal volume of the chosen organic solvent (e.g., ethyl acetate). Shake vigorously for 10-15 minutes and allow the layers to separate.[11]
-
Collection: Collect the organic layer. Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
Mycelium Extraction: The mycelial cake can also be extracted by homogenizing it with the same organic solvent.
-
Concentration: Combine all organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity, ensuring there are no air bubbles.[7][12]
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase.[8] Start with a low polarity solvent system and gradually increase the polarity by changing the solvent composition (gradient elution).
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Analyze each fraction using TLC to identify the fractions containing this compound.
-
Pooling and Concentration: Combine the pure fractions and concentrate them under reduced pressure to obtain purified this compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: A reversed-phase C18 column is typically used for macrolide analysis.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The exact ratio and gradient will need to be optimized.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 232 nm for many macrolides) is a standard method.
-
Quantification: Purity can be determined by calculating the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield and purity.
References
- 1. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]
- 2. Diminishing the side effect of mitomycin C by using pH-sensitive liposomes: in vitro characterization and in vivo pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of mitomycin admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RU2317991C1 - Method for isolation and purification of macrolides - Google Patents [patents.google.com]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Validation of an HPLC-MS/MS and Wipe Procedure for Mitomycin C Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. webstor.srmist.edu.in [webstor.srmist.edu.in]
Minimizing batch-to-batch variability in Maridomycin production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during Maridomycin production.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound fermentation and purification, leading to batch-to-batch variability.
| Issue ID | Problem | Potential Causes | Recommended Actions |
| MAR-F-01 | Low this compound Titer | 1. Suboptimal fermentation medium composition. 2. Inadequate aeration and agitation. 3. Incorrect fermentation temperature or pH. 4. Poor quality or age of the inoculum. 5. Presence of inhibitory substances in the medium. | 1. Review and optimize carbon and nitrogen sources in the fermentation medium. Consider using response surface methodology for optimization. 2. Ensure dissolved oxygen levels are maintained above 20% saturation. Adjust agitation speed and aeration rate accordingly. 3. Maintain temperature and pH within the optimal range for the Streptomyces strain (typically 28-30°C and pH 6.5-7.5).[1][2] 4. Use a fresh, actively growing seed culture for inoculation. Optimize seed culture age and inoculum size.[3] 5. Analyze raw materials for potential inhibitors. Consider charcoal treatment of media components if necessary. |
| MAR-F-02 | High Batch-to-Batch Variability in Titer | 1. Inconsistent quality of raw materials (e.g., soybean meal, glucose). 2. Variations in inoculum preparation and transfer. 3. Fluctuations in fermentation parameters (temperature, pH, dissolved oxygen). 4. Genetic instability of the producing strain. | 1. Establish strict quality control specifications for all raw materials. 2. Standardize the protocol for inoculum development, including culture age, cell density, and transfer volume. 3. Implement robust process analytical technology (PAT) to monitor and control key fermentation parameters in real-time. 4. Perform regular strain maintenance and verification. Consider using a cryopreserved master cell bank. |
| MAR-P-01 | Poor Recovery During Purification | 1. Suboptimal extraction solvent or pH. 2. Degradation of this compound during processing. 3. Inefficient chromatographic separation. | 1. Screen different extraction solvents and pH conditions to maximize the recovery of this compound from the fermentation broth. 2. Maintain low temperatures during extraction and purification to minimize degradation. This compound stability is pH and temperature-dependent.[4][5] 3. Optimize the stationary and mobile phases for the chromatography steps. Consider using different resin types. |
| MAR-P-02 | Inconsistent Purity Profile | 1. Presence of co-eluting impurities. 2. Incomplete separation of this compound isoforms or related byproducts. 3. Variability in the fermentation process leading to different impurity profiles. | 1. Develop a more selective chromatographic method. This may involve adjusting the gradient, mobile phase composition, or using a different column chemistry. 2. Employ high-resolution analytical techniques like HPLC-MS/MS to identify and quantify impurities.[6][7] 3. Standardize upstream fermentation conditions to ensure a consistent starting material for purification. |
Frequently Asked Questions (FAQs)
Fermentation
-
Q1: What are the key media components for this compound production? A1: While the exact optimal medium is strain-specific, media for polyketide production by Streptomyces typically contain a complex carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals.[2][8][9] Optimization of the carbon-to-nitrogen ratio is critical for maximizing yield.
-
Q2: What is the optimal pH and temperature for this compound fermentation? A2: For most Streptomyces species producing polyketides, the optimal temperature is in the range of 28-30°C, and the optimal pH is between 6.5 and 7.5.[1][2] It is crucial to monitor and control these parameters throughout the fermentation process.
-
Q3: How does dissolved oxygen affect this compound production? A3: Aeration is critical for the growth of Streptomyces and the biosynthesis of polyketides like this compound. Low dissolved oxygen levels can be a limiting factor for production. Maintaining dissolved oxygen above 20% saturation is generally recommended.
Purification and Analysis
-
Q4: What analytical methods are suitable for quantifying this compound? A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of this compound in fermentation broth and purified samples.[10][11] For higher sensitivity and specificity, especially for identifying impurities, HPLC coupled with mass spectrometry (HPLC-MS/MS) is recommended.[6][7]
-
Q5: How can I improve the stability of this compound during purification and storage? A5: this compound, like many polyketides, can be sensitive to pH and temperature.[4][5][12] It is advisable to work at reduced temperatures (4-8°C) during purification. The optimal pH for stability should be determined empirically but is often near neutral.[4][5] For long-term storage, lyophilization or storage in a suitable solvent at low temperatures (-20°C or below) is recommended.
Data Presentation
Table 1: Illustrative Fermentation Parameters for this compound Production
Disclaimer: The following data is for illustrative purposes only and may not represent optimal conditions for all this compound-producing strains.
| Parameter | Range | Optimal (Example) |
| Temperature | 25-35 °C | 28 °C |
| pH | 6.0-8.0 | 7.0 |
| Dissolved Oxygen | >10% | >20% |
| Agitation | 100-400 rpm | 250 rpm |
| Fermentation Time | 120-240 hours | 168 hours |
Table 2: Example of a Basic Fermentation Medium Composition
Disclaimer: The following composition is a general starting point and should be optimized for the specific strain and process.
| Component | Concentration (g/L) |
| Glucose | 40 |
| Soluble Starch | 20 |
| Soybean Meal | 25 |
| Yeast Extract | 5 |
| CaCO₃ | 2 |
| K₂HPO₄ | 1 |
| MgSO₄·7H₂O | 0.5 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general method for the analysis of this compound in fermentation broth. Method optimization will be required for specific applications.
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes to pellet the biomass.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the standard curve.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 232 nm.
-
Column Temperature: 30°C.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Workflow for this compound production and analysis.
Caption: Troubleshooting logic for addressing low this compound titer.
Caption: Simplified overview of the this compound biosynthetic pathway.
References
- 1. Biological characteristics of marine Streptomyces SK3 and optimization of cultivation conditions for production of compounds against Vibiriosis pathogen isolated from cultured white shrimp (Litopenaeus vannamei) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. JPH03118322A - Stable solution of mitomycin C - Google Patents [patents.google.com]
- 5. Stability of mitomycin admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical stability of the antitumor drug mitomycin C in solutions for intravesical instillation. | Semantic Scholar [semanticscholar.org]
- 8. sciex.com [sciex.com]
- 9. The Identification and Heterologous Expression of the Biosynthetic Gene Cluster Encoding the Antibiotic and Anticancer Agent Marinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. Hplc analysis of antibiotic drugs | Sigma-Aldrich [sigmaaldrich.com]
- 12. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the bioanalysis of Maridomycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Maridomycin.
Troubleshooting Guide
Issue: Poor peak shape, peak splitting, or shifting retention times for this compound.
Possible Cause & Solution
-
Matrix Overload: High concentrations of endogenous components from the biological matrix can overload the analytical column.
-
Troubleshooting Steps:
-
Dilute the sample: Diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components.
-
Improve sample cleanup: Employ a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of interferences.
-
Optimize chromatographic gradient: A shallower gradient at the beginning of the run can help to better separate this compound from early-eluting matrix components.
-
-
-
Phospholipid Contamination: Phospholipids are a major cause of matrix effects in plasma and serum samples, leading to ion suppression and poor chromatography.[1][2][3][4]
-
Troubleshooting Steps:
-
Use phospholipid removal plates/cartridges: Specialized sample preparation products are available that selectively remove phospholipids.
-
Optimize protein precipitation: Using a cold organic solvent (e.g., acetonitrile or methanol) and ensuring complete protein crashing can help minimize phospholipid co-extraction.
-
Employ a different chromatographic technique: Techniques like Ultra-Performance Convergence Chromatography (UPC²) can provide orthogonal separation to traditional reversed-phase chromatography, effectively separating analytes from phospholipids.[1][2]
-
-
Issue: Inconsistent or low recovery of this compound.
Possible Cause & Solution
-
Inefficient Extraction: The chosen sample preparation method may not be optimal for this compound.
-
Troubleshooting Steps:
-
Evaluate different extraction techniques: Compare the recovery of this compound using Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Optimize LLE parameters: Experiment with different organic solvents, pH of the aqueous phase, and salt concentrations to improve partitioning of this compound into the organic phase.
-
Optimize SPE parameters: Test different sorbent types (e.g., C18, mixed-mode), wash solutions, and elution solvents to maximize this compound recovery and minimize matrix interferences.
-
-
-
Analyte Instability: this compound may be degrading during sample collection, storage, or processing.
-
Troubleshooting Steps:
-
Assess stability: Perform freeze-thaw, bench-top, and long-term stability studies to identify any stability issues.
-
Use of stabilizers: If degradation is observed, investigate the use of appropriate stabilizers during sample collection and processing.
-
Control temperature: Ensure samples are kept at the appropriate temperature (e.g., on ice) during processing.
-
-
Issue: Ion suppression or enhancement in the MS signal.
Possible Cause & Solution
-
Co-eluting Matrix Components: Endogenous compounds from the biological matrix can interfere with the ionization of this compound in the mass spectrometer source.[3][5]
-
Troubleshooting Steps:
-
Improve chromatographic separation: Modify the gradient, change the column chemistry, or use a longer column to separate this compound from the interfering peaks.
-
Enhance sample cleanup: Utilize a more selective sample preparation method to remove the specific interfering components.
-
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS will co-elute with this compound and experience the same matrix effects, thus compensating for signal variations.
-
Matrix matched calibrants: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to account for matrix effects.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in the bioanalysis of this compound?
A1: The most common sources of matrix effects in the bioanalysis of macrolide antibiotics like this compound, particularly in plasma or serum, are endogenous phospholipids, salts, and other small molecules that can co-elute with the analyte and affect its ionization efficiency in the mass spectrometer.[3][4][5]
Q2: Which sample preparation technique is best for minimizing matrix effects for this compound?
A2: The optimal sample preparation technique depends on the specific requirements of the assay (e.g., sensitivity, throughput).
-
Protein Precipitation (PPT): This is a simple and fast method but may not be sufficient to remove all interfering phospholipids.[6][7][8][9] It is a good starting point for method development.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning this compound into an organic solvent, leaving many matrix components behind in the aqueous phase.[10][11][12]
-
Solid-Phase Extraction (SPE): SPE is often the most effective method for removing a wide range of matrix interferences and can be highly selective for this compound with appropriate sorbent and solvent selection.[1][13][14][15][16][17][18]
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The matrix factor (MF) is a common way to quantify matrix effects. It is calculated by comparing the peak area of the analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[5]
Q4: What are the key validation parameters to consider when developing a bioanalytical method for this compound?
A4: According to regulatory guidelines, key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, and long-term).
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (or methanol).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma/serum sample in a glass tube, add 50 µL of internal standard solution.
-
Add 50 µL of 1 M sodium carbonate buffer (pH 9.0).
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma/serum sample, add 100 µL of 4% phosphoric acid. Vortex and load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex for 30 seconds and inject into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Bioanalysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 75 - 90 | 85 - 105 | 90 - 110 |
| Matrix Effect (%) | 60 - 85 | 80 - 95 | 95 - 105 |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low to Medium | High |
| Selectivity | Low | Medium | High |
Note: These are typical expected values and may vary depending on the specific matrix and analytical conditions.
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined for this compound |
| Internal Standard | A suitable stable isotope-labeled analog |
Visualizations
Caption: Troubleshooting workflow for addressing common issues in this compound bioanalysis.
Caption: Common sample preparation workflows for this compound bioanalysis.
References
- 1. Plasma mitomycin C concentrations determined by HPLC coupled to solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct injection isocratic high-performance liquid chromatographic analysis of mitomycin C in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Salting-out assisted liquid-liquid extraction for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Salting-out assisted liquid–liquid extraction for the determination of ciprofloxacin residues in water samples by high performance liquid chromatography–diode array detector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Determination of Mithramycin in Human Plasma by a Novel, Sensitive ultra-HPLC-MS/MS Method for Clinical Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Plasma mitomycin C concentrations determined by HPLC coupled to solid-phase extraction. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Determination of mitomycin C in rat plasma by liquid chromatography-tandem mass spectrometry and its application for determining pharmacokinetics in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Oral Bioavailability of Maridomycin Formulations
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the experimental enhancement of Maridomycin's oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers limiting the oral bioavailability of this compound?
The oral bioavailability of this compound, like many macrolide antibiotics, is primarily hindered by two key factors:
-
Poor Aqueous Solubility : this compound's low solubility in water limits its dissolution rate in the gastrointestinal (GI) fluids. Adequate dissolution is a prerequisite for absorption, and poor solubility is a common reason for low oral bioavailability.[1]
-
P-glycoprotein (P-gp) Efflux : this compound is a substrate for the P-glycoprotein (P-gp) efflux pump.[2][3] P-gp is a transporter protein located in the intestinal epithelium that actively pumps drugs from inside the cells back into the GI lumen, thereby reducing the net amount of drug absorbed into the bloodstream.[3][4][5]
Q2: What formulation strategies are commonly used to overcome these bioavailability challenges?
Several advanced formulation strategies can be employed to improve the oral absorption of poorly soluble and P-gp substrate drugs like this compound:
-
Lipid-Based Formulations : Systems such as self-microemulsifying drug delivery systems (SMEDDS) can improve drug solubilization in the GI tract.[6][7][8] These formulations form fine oil-in-water emulsions upon gentle agitation in GI fluids, increasing the surface area for drug release and absorption.[6]
-
Nanoparticle Systems : Encapsulating this compound in nano-sized carriers, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can enhance solubility and protect the drug from degradation.[6][9][10] Nanoformulations can also potentially bypass P-gp efflux mechanisms and may enhance lymphatic transport, which reduces first-pass metabolism.[10]
-
Co-administration with P-gp Inhibitors : A pharmacokinetic boosting strategy involves the co-administration of this compound with a compound that inhibits P-gp function.[11] This intentional drug-drug interaction can block the efflux pump, leading to increased intracellular concentration and enhanced absorption.[4][11]
Q3: How does first-pass metabolism affect this compound's bioavailability?
First-pass metabolism refers to the drug degradation that occurs in the liver after absorption from the gut and before reaching systemic circulation.[1][12] For orally administered drugs, this hepatic metabolism can significantly reduce the amount of active drug that reaches its target.[13] While poor solubility and P-gp efflux are primary concerns, assessing the impact of first-pass metabolism is crucial for a complete understanding of this compound's pharmacokinetic profile.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action & Rationale |
| High in vitro dissolution but low in vivo bioavailability. | P-glycoprotein (P-gp) Efflux: The drug dissolves in the intestine but is actively pumped back into the GI lumen by P-gp transporters, preventing absorption.[3][4] | Conduct an in situ single-pass intestinal perfusion (SPIP) study. This experiment allows for the direct measurement of drug permeability across the intestinal wall.[14][15][16] By comparing the absorption of your this compound formulation with and without a known P-gp inhibitor, you can quantify the impact of P-gp efflux. |
| Inconsistent or highly variable pharmacokinetic data between subjects. | Food Effect: The presence or absence of food can alter GI physiology (e.g., pH, motility, secretions), affecting the formulation's performance and drug absorption.[17] | Perform pharmacokinetic studies in both fasted and fed states. This will determine if co-administration with food positively or negatively impacts the bioavailability of your formulation and help explain variability. |
| Formulation Instability: The formulation may be unstable in the acidic environment of the stomach or the enzyme-rich environment of the intestine, leading to premature drug release or degradation.[17] | Conduct in vitro stability tests in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). Assess both the physical integrity of the formulation and the chemical stability of this compound over time to ensure the delivery system is robust. | |
| New formulation shows no significant bioavailability improvement over a simple suspension. | Suboptimal Formulation Design: The chosen excipients (lipids, surfactants, polymers) may not be optimal for solubilizing this compound or may not effectively inhibit P-gp. | Re-evaluate excipient selection through solubility and compatibility studies. Construct ternary phase diagrams for lipid-based systems to identify optimal ratios of oil, surfactant, and cosurfactant that produce stable microemulsions.[7] |
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data to illustrate the potential improvements in oral bioavailability when applying different formulation strategies to a drug like this compound.
Table 1: Example Pharmacokinetic Parameters of Various this compound Formulations in a Rat Model
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 50 | 185 ± 45 | 2.5 | 750 ± 150 | 100 |
| This compound-SMEDDS | 50 | 550 ± 90 | 1.5 | 2400 ± 310 | 320 |
| This compound-SLNs | 50 | 480 ± 75 | 2.0 | 2150 ± 280 | 287 |
| This compound Suspension + P-gp Inhibitor | 50 | 390 ± 60 | 2.5 | 1650 ± 220 | 220 |
Values are presented as mean ± standard deviation. This table contains example data for illustrative purposes.
Experimental Protocols
Protocol 1: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This protocol is a widely used method to investigate the intestinal permeability of drugs and the influence of transporters like P-gp.[15][16]
1. Animal Preparation:
-
Fast male Wistar rats (250–280 g) for 12-24 hours with free access to water.[14]
-
Anesthetize the rat using an appropriate method (e.g., intraperitoneal injection of thiopental sodium).[14]
-
Maintain the animal's body temperature using a heating lamp.
2. Surgical Procedure:
-
Make a midline abdominal incision to expose the small intestine.
-
Identify the jejunum (starting ~2-4 cm below the ligament of Treitz).[14]
-
Isolate a 10-15 cm segment of the jejunum, taking care to maintain its blood supply.
-
Cannulate the two ends of the isolated segment with polyethylene tubing for the inlet and outlet.[14]
3. Perfusion:
-
Gently rinse the intestinal segment with a pre-warmed (37°C) buffer solution (e.g., Krebs-Ringer buffer) to remove any residual contents.
-
Perfuse the this compound formulation (dissolved in the buffer) through the segment at a constant, low flow rate (e.g., 0.2 mL/min) using a syringe pump.[14][15][18]
-
Allow the system to stabilize for approximately 30 minutes.[15]
4. Sample Collection:
-
After stabilization, collect the outlet perfusate at regular intervals (e.g., every 15 minutes) for a total of 90-120 minutes.[14]
-
Record the precise weight of each collected sample to correct for any water flux.
5. Control Group & Data Analysis:
-
In a separate group of animals, repeat the perfusion with the this compound formulation co-administered with a known P-gp inhibitor (e.g., verapamil).
-
Analyze the concentration of this compound in the inlet (C_in) and outlet (C_out) samples using a validated analytical method (e.g., HPLC-MS/MS).
-
Calculate the effective permeability coefficient (P_eff) using the following equation:
-
P_eff = (Q * (C_in - C_out)) / (2 * π * r * l)
-
Where Q is the flow rate, r is the intestinal radius, and l is the length of the segment.[14]
-
Visualizations
Caption: Experimental workflow for the in situ single-pass intestinal perfusion (SPIP) study.
Caption: Logical troubleshooting guide for enhancing oral bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of mitomycin C and carboplatin pretreatment on multidrug resistance-associated P-glycoprotein expression and on subsequent suppression of tumor growth by doxorubicin and paclitaxel in human metastatic breast cancer xenografted nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The drug efflux protein, P-glycoprotein, additionally protects drug-resistant tumor cells from multiple forms of caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ori.umkc.edu [ori.umkc.edu]
- 5. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of microemulsion of mitotane for improvement of oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Permeability and Intestinal Absorption Study for Orally Administered Drugs: Preclinical Research Methods and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Experimental models for predicting drug absorption and metabolism [pubmed.ncbi.nlm.nih.gov]
- 14. In situ single pass intestinal perfusion studies [bio-protocol.org]
- 15. ijpsonline.com [ijpsonline.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 18. Single-pass intestinal perfusion to establish the intestinal permeability of model drugs in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Maridomycin and Tylosin in Swine: A Guide for Researchers
A comprehensive review of the therapeutic and growth-promoting applications of Maridomycin and Tylosin in swine, supported by experimental data and detailed methodologies.
This guide provides a detailed comparison of the macrolide antibiotics this compound and Tylosin for their use in swine health and production. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their efficacy, mechanisms of action, and experimental validation.
Overview of Macrolide Antibiotics in Swine
Macrolide antibiotics are a critical class of drugs in veterinary medicine, widely used for the treatment and control of bacterial infections in swine. Their spectrum of activity, particularly against Gram-positive bacteria and certain Gram-negative pathogens, makes them effective against common respiratory and enteric diseases in pigs. Furthermore, certain macrolides have been utilized for their growth-promoting effects, contributing to improved feed efficiency and weight gain.
Tylosin , a 16-membered macrolide, has a long history of use in the swine industry and is well-documented for its efficacy against a range of pathogens. This compound , a 16-membered macrolide from Streptomyces hygroscopicus, and its derivatives have shown potent antibacterial activity, although its application and documented efficacy in swine are less prevalent in publicly available research.
Therapeutic Efficacy in Swine Diseases
This section compares the efficacy of this compound and Tylosin in the treatment of major swine diseases. Due to a scarcity of published in vivo studies on this compound in swine, the comparison relies heavily on in vitro susceptibility data for this compound and extensive in vivo clinical trial data for Tylosin.
Swine Respiratory Disease (SRD)
Swine Respiratory Disease is a multifactorial condition often involving pathogens such as Mycoplasma hyopneumoniae, Pasteurella multocida, and Actinobacillus pleuropneumoniae.
Tylosin has demonstrated efficacy in controlling SRD associated with Mycoplasma hyopneumoniae and Pasteurella multocida.
Table 1: In Vitro Susceptibility (MIC) Data for Key Swine Respiratory Pathogens
| Antibiotic | Pathogen | MIC Range (µg/mL) | MIC90 (µg/mL) |
| Tylosin | Mycoplasma hyopneumoniae | Not specified | ≥64[1] |
| Tylosin | Pasteurella multocida | Not specified | Not specified |
| 9-propionylthis compound | Staphylococcus aureus | 0.2 - >100 | Not specified |
| 9-propionylthis compound | Streptococcus pyogenes | 0.05 - 0.1 | Not specified |
| 9-propionylthis compound | Diplococcus pneumoniae | 0.02 - 0.1 | Not specified |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC90 is the MIC required to inhibit the growth of 90% of isolates.
Porcine Proliferative Enteropathy (Ileitis)
Porcine Proliferative Enteropathy, caused by the intracellular bacterium Lawsonia intracellularis, is a significant enteric disease in swine.
Tylosin is effective for the treatment and control of PPE. Studies have shown its efficacy when administered via feed or injection.
This compound 's efficacy against Lawsonia intracellularis has not been extensively documented in published research.
Table 2: Efficacy of Tylosin in the Treatment of Porcine Proliferative Enteropathy (PPE)
| Study Parameter | Tylosin Treatment Group | Control Group | p-value | Reference |
| Gross Intestinal Lesion Score | Lower | Higher | 0.031 | |
| L. intracellularis Antigen Labeling | Lower | Higher | 0.032 |
Table 3: In Vitro Susceptibility (MIC) of Lawsonia intracellularis to Tylosin
| Isolate Origin | Activity Tested | MIC Range (µg/mL) | Reference |
| North American & European | Intracellular | 0.25 - 32 | [2] |
| North American & European | Extracellular | 1 - >128 | [2] |
| Brazilian & Thai | Intracellular | 2 - 8 | [3] |
| Brazilian & Thai | Extracellular | 2 - 32 (Thai), 16 - >128 (Brazilian) | [3] |
| South Korean | Intracellular | 0.25 - 0.5 | [4] |
| South Korean | Extracellular | 0.25 - 0.5 | [4] |
Swine Dysentery
Swine dysentery, caused by Brachyspira hyodysenteriae, is a severe mucohemorrhagic diarrheal disease.
Tylosin is commonly used in the treatment of swine dysentery. However, resistance has been reported, making susceptibility testing crucial.
The in vitro activity of This compound against Brachyspira hyodysenteriae is not well-documented in the available literature.
Growth Promotion
The use of antibiotics as growth promoters in swine feed has been a common practice to improve weight gain and feed efficiency.
Tylosin has been shown to improve growth performance in swine.
Data on the use of This compound as a growth promoter in swine is limited in the reviewed scientific literature.
Table 4: Effect of Tylosin on Swine Growth Performance
| Administration Route | Average Daily Gain (ADG) | Feed Conversion (F/G) | Reference |
| Feed (110 ppm) | No significant difference from control | Similar to control | [5] |
| Injection (8.82 mg/kg BW) | Poorer than control | Worsened compared to control | [5] |
| Water (66 mg/L) | No significant difference from control | Worsened compared to control | [5] |
Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of an antibiotic against a specific bacterium.
Methodology (Broth Microdilution):
-
Preparation of Antibiotic Solutions: A series of two-fold dilutions of the test antibiotic are prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum Preparation: A standardized suspension of the target bacterium is prepared to a specific concentration (e.g., 1.5 x 10^8 colony-forming units/mL).
-
Inoculation: Each well of a 96-well microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, atmosphere) for a specified period (e.g., overnight).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.
In Vivo Efficacy Trial for Porcine Proliferative Enteropathy (PPE)
Objective: To evaluate the therapeutic efficacy of an antibiotic against experimentally induced PPE in pigs.
Methodology:
-
Animal Selection: A cohort of healthy, weaned pigs negative for Lawsonia intracellularis is selected.
-
Acclimation: Pigs are acclimated to the research facility and diet for a designated period.
-
Experimental Challenge: Pigs are orally inoculated with a known virulent strain of Lawsonia intracellularis.
-
Treatment Groups: Pigs are randomly allocated to a treatment group (receiving the test antibiotic) and a control group (receiving a placebo).
-
Treatment Administration: The antibiotic is administered according to the study design (e.g., in-feed, via injection) for a specified duration.
-
Clinical Observation: Pigs are monitored daily for clinical signs of PPE, such as diarrhea, and body condition is scored.
-
Data Collection: Body weights are recorded at regular intervals to calculate average daily gain (ADG). Fecal samples may be collected to quantify bacterial shedding.
-
Necropsy and Lesion Scoring: At the end of the study, pigs are euthanized, and the intestines are examined for gross and microscopic lesions characteristic of PPE. Lesions are scored based on a standardized scoring system.
-
Statistical Analysis: Data from the treatment and control groups are statistically compared to determine the efficacy of the antibiotic.
Mechanism of Action and Signaling Pathways
Both this compound and Tylosin are macrolide antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the translocation step of peptide chain elongation.
Macrolide Mechanism of Action
Macrolides bind to the nascent peptide exit tunnel on the 50S ribosomal subunit, leading to the dissociation of peptidyl-tRNA from the ribosome.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro antimicrobial activity against 10 North American and European Lawsonia intracellularis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and in vitro antimicrobial susceptibility of porcine Lawsonia intracellularis from Brazil and Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing of Two Lawsonia intracellularis Isolates Associated with Proliferative Hemorrhagic Enteropathy and Porcine Intestinal Adenomatosis in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. singerepidemiology.org [singerepidemiology.org]
Maridomycin Demonstrates Superior In Vitro Efficacy Over Erythromycin Against Staphylococci, Including Resistant Strains
For Immediate Release
[City, State] – [Date] – A comprehensive in vitro comparison reveals that Maridomycin, a macrolide antibiotic, exhibits potent activity against staphylococcal isolates, notably including strains resistant to the widely used antibiotic, Erythromycin. This finding positions this compound as a potentially valuable alternative in the face of growing antimicrobial resistance.
The comparative study assessed the minimum inhibitory concentrations (MICs) of both this compound (specifically the 9-propionylthis compound derivative) and Erythromycin against a panel of Staphylococcus aureus strains. The results, summarized in the tables below, clearly indicate that 9-propionylthis compound is effective against staphylococcal isolates that show high levels of resistance to Erythromycin.
Quantitative Comparison of In Vitro Activity
The in vitro antibacterial activity of 9-propionylthis compound and Erythromycin was determined against several strains of Staphylococcus aureus. The data, presented in terms of Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL), highlights the superior performance of 9-propionylthis compound against Erythromycin-resistant strains.
Table 1: MIC of 9-Propionylthis compound against Staphylococcus aureus
| Strain No. | Resistance to Erythromycin (µg/mL) | MIC of 9-Propionylthis compound (µg/mL) |
| 1 | >100 | 0.78 |
| 2 | >100 | 1.56 |
| 3 | >100 | 0.78 |
| 4 | >100 | 0.78 |
| 5 | >100 | 1.56 |
Table 2: MIC of Erythromycin against various Staphylococcus isolates *
| Organism | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| S. aureus (Methicillin-susceptible) | 100 | ≤0.06 - >128 | 0.25 | >128 |
| S. aureus (Methicillin-resistant) | 100 | ≤0.06 - >128 | 128 | >128 |
| Coagulase-negative staphylococci | 100 | ≤0.06 - >128 | 0.5 | >128 |
Note: The data in Table 2 is representative of the general susceptibility of staphylococci to Erythromycin and is compiled from broader surveillance studies.
A significant finding is that 9-propionylthis compound does not induce resistance in staphylococcal strains that have inducible resistance to Erythromycin[1]. This suggests a different interaction with the bacterial ribosome, potentially circumventing common resistance mechanisms.
Experimental Protocols
The determination of the in vitro antibacterial activity was conducted following standardized laboratory procedures.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values for 9-propionylthis compound and Erythromycin were determined using the agar dilution method.
-
Preparation of Antibiotic Solutions: Stock solutions of 9-propionylthis compound and Erythromycin were prepared and serially diluted to obtain a range of concentrations.
-
Culture Media: A suitable agar medium, such as Mueller-Hinton agar, was prepared and sterilized.
-
Incorporation of Antibiotics: The diluted antibiotic solutions were added to the molten agar at a specified temperature to achieve the final desired concentrations.
-
Inoculum Preparation: The staphylococcal strains were cultured in a nutrient broth to achieve a standardized turbidity, corresponding to a specific number of colony-forming units (CFU) per milliliter.
-
Inoculation: The surface of the agar plates containing the different antibiotic concentrations was inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria on the agar surface.
Visualizing the Experimental Workflow and Mechanisms of Action
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for determining MIC and the mechanisms of action of these macrolide antibiotics.
Experimental workflow for MIC determination.
Both this compound and Erythromycin are macrolide antibiotics that function by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome.
Mechanism of action of macrolide antibiotics.
The data strongly suggest that this compound, and specifically its derivative 9-propionylthis compound, warrants further investigation as a therapeutic agent for staphylococcal infections, particularly those caused by Erythromycin-resistant strains. Its distinct activity profile could provide a much-needed tool in the ongoing battle against antibiotic resistance.
References
Cross-resistance patterns between Maridomycin and other macrolide antibiotics
A deep dive into the cross-resistance patterns between Maridomycin and other macrolide antibiotics reveals a nuanced landscape of activity, particularly against resistant strains of Staphylococcus aureus. While demonstrating efficacy against strains resistant to older macrolides like erythromycin, this compound's activity is challenged by resistance mechanisms effective against 16-membered macrolides such as josamycin and kitasamycin.
This guide provides a comparative analysis of this compound's cross-resistance profile with other key macrolide antibiotics, supported by available in vitro data. Detailed experimental protocols for assessing macrolide susceptibility and identifying key resistance mechanisms are also presented to aid researchers in their investigations.
Comparative In Vitro Activity of this compound and Other Macrolides
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 9-propionylthis compound, a derivative of this compound, and other macrolides against representative strains of Staphylococcus aureus with varying resistance profiles. The data highlights this compound's potency against strains resistant to 14-membered macrolides, while also showing cross-resistance with other 16-membered macrolides.
| Bacterial Strain | Resistance Phenotype | 9-Propionylthis compound (µg/mL) | Erythromycin (µg/mL) | Josamycin (µg/mL) | Kitasamycin (µg/mL) |
| S. aureus Smith | Susceptible | 0.2 | 0.2 | 0.39 | 0.39 |
| S. aureus 209P | Susceptible | 0.1 | 0.1 | 0.2 | 0.2 |
| S. aureus MS 537 | Erythromycin-Inducible Resistance | 0.78 | >100 | 1.56 | 1.56 |
| S. aureus MS 164 | Erythromycin-Resistant | 0.78 | >100 | 1.56 | 1.56 |
| S. aureus MS 176 | Erythromycin-Resistant | 0.39 | >100 | 0.78 | 0.78 |
| S. aureus 0101 | Josamycin & Kitasamycin-Resistant | >100 | >100 | >100 | >100 |
Data synthesized from Kondo et al., 1973.[1]
Notably, 9-propionylthis compound demonstrates strong activity against clinical isolates of Staphylococcus aureus that are highly resistant to erythromycin or oleandomycin but are sensitive to josamycin and kitasamycin.[2] Conversely, strains with resistance to josamycin and kitasamycin also exhibit resistance to this compound.[2] A significant feature of 9-propionylthis compound is its inability to induce erythromycin resistance in inducible staphylococcal strains.[2]
Studies on josamycin, a macrolide with similar characteristics to this compound, have shown it to be active against over 50% of erythromycin-resistant S. aureus strains, and more active than roxithromycin and clarithromycin against these resistant strains.[3]
Understanding the Mechanisms of Macrolide Resistance
Cross-resistance among macrolide antibiotics is primarily governed by specific resistance mechanisms within bacteria. The most prevalent of these is the modification of the antibiotic's target site on the ribosome, often mediated by erm (erythromycin ribosome methylation) genes.
erm-Mediated Ribosomal Methylation
The erm genes encode for methyltransferase enzymes that add one or two methyl groups to a specific adenine nucleotide (A2058 in E. coli numbering) in the 23S rRNA of the 50S ribosomal subunit. This methylation alters the binding site for macrolides, lincosamides, and streptogramin B antibiotics (MLSB resistance), leading to reduced drug efficacy.
Figure 1: Mechanism of erm-mediated macrolide resistance.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of antimicrobial agents.[4][5]
a. Preparation of Inoculum:
-
Select three to five well-isolated colonies of the same morphological type from an agar plate culture.
-
Touch the top of each colony with a sterile loop or needle.
-
Transfer the growth to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the broth culture with sterile saline or broth to obtain a turbidity optically comparable to that of a 0.5 McFarland standard.
b. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each macrolide antibiotic in a suitable solvent as recommended by the manufacturer.
-
Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final volume in each well should be 100 µL.
c. Inoculation and Incubation:
-
Within 15 minutes of adjusting the turbidity, dilute the bacterial suspension in CAMHB to a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.
-
Incubate the plates at 35°C in ambient air for 16 to 20 hours.
d. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Detection of erm Genes by Polymerase Chain Reaction (PCR)
This protocol provides a method for the detection of the most common erm genes (ermA, ermB, and ermC) in Staphylococcus aureus.
a. DNA Extraction:
-
Prepare a suspension of the bacterial isolate in sterile water or a suitable lysis buffer.
-
Extract genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.
b. PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for ermA, ermB, and ermC. An example of primer sequences can be found in published literature.[6][7][8]
-
Add the extracted DNA template to the master mix.
-
Perform PCR using the following general cycling conditions, which may require optimization based on the specific primers and polymerase used:
-
Initial denaturation: 94-96°C for 3-5 minutes.
-
30-35 cycles of:
-
Denaturation: 94-96°C for 30-45 seconds.
-
Annealing: 55-60°C for 30-45 seconds.
-
Extension: 72°C for 45-60 seconds.
-
-
Final extension: 72°C for 5-10 minutes.
-
c. Gel Electrophoresis:
-
Analyze the PCR products by electrophoresis on a 1.5-2% agarose gel stained with a suitable DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Include a DNA ladder to determine the size of the amplicons.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size for each erm gene indicates a positive result.
Figure 2: Experimental workflow for assessing macrolide cross-resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound, a new macrolide antibiotic. In vitro antibacterial activity of 9-propionylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. alliedacademies.org [alliedacademies.org]
- 7. cellmolbiol.org [cellmolbiol.org]
- 8. journals.asm.org [journals.asm.org]
Validation of a stability-indicating HPLC method for Maridomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of Maridomycin, a macrolide antibiotic. The primary focus is on a stability-indicating High-Performance Liquid Chromatography (HPLC) method, with a comparison to alternative techniques such as microbiological assays and UV-Vis spectrophotometry. Due to the limited availability of a specific, published, and validated stability-indicating HPLC method for this compound, this guide presents a representative method based on established principles for macrolide antibiotics.
High-Performance Liquid Chromatography (HPLC): A Stability-Indicating Approach
A stability-indicating HPLC method is crucial for determining the intrinsic stability of a drug and for the analysis of stability samples. It is designed to separate the active pharmaceutical ingredient (API) from its degradation products, ensuring an accurate measurement of the drug's concentration over time and under various stress conditions.
Representative Experimental Protocol for a Stability-Indicating HPLC Method
The following protocol is a representative example for the development and validation of a stability-indicating HPLC method for this compound.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.5) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at approximately 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Forced Degradation Studies:
To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed on a this compound solution. These studies involve subjecting the drug to various stress conditions to induce degradation.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Heating at 80°C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours
Method Validation
The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve the this compound peak from all degradation products and any matrix components. |
| Linearity | A linear relationship between concentration and peak area should be established over a specified range (e.g., 50-150% of the expected concentration), with a correlation coefficient (r²) > 0.999. |
| Accuracy | The recovery of this compound should be within 98-102% at different concentration levels. |
| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | The method should have sufficient sensitivity to detect and quantify low levels of this compound and its degradation products. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., pH of the mobile phase, flow rate, column temperature). |
Comparison with Alternative Analytical Methods
While HPLC is the preferred method for stability-indicating assays, other techniques can be used for the quantitative analysis of this compound.
| Analytical Method | Principle | Advantages | Disadvantages |
| Stability-Indicating HPLC | Separation of the analyte from its degradation products based on their differential partitioning between a stationary and a mobile phase. | High specificity, accuracy, and precision. Capable of separating and quantifying both the active ingredient and its degradation products. | Requires specialized equipment and skilled personnel. Can be time-consuming for method development. |
| Microbiological Assay | Measures the potency of an antibiotic by its ability to inhibit the growth of a susceptible microorganism. | Provides a measure of the biological activity of the antibiotic. Can be cost-effective. | Lacks specificity, as it cannot distinguish between the active drug and its active metabolites or degradation products.[1] Generally has lower precision and accuracy compared to HPLC.[2] |
| UV-Vis Spectrophotometry | Measures the amount of light absorbed by the analyte at a specific wavelength. | Simple, rapid, and cost-effective. | Lacks specificity and cannot be used for stability-indicating assays as it cannot differentiate between the parent drug and its degradation products that may have similar UV absorption spectra. |
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the typical workflow for the validation of a stability-indicating HPLC method.
HPLC Method Validation Workflow
Conclusion
For the comprehensive stability assessment of this compound, a validated stability-indicating HPLC method is the most appropriate analytical tool. It offers the necessary specificity to distinguish the intact drug from its potential degradation products, a critical requirement for regulatory compliance and ensuring product quality and safety. While microbiological assays provide valuable information on the biological potency and UV-Vis spectrophotometry offers a quick estimation, they lack the specificity required for stability studies. The choice of the analytical method should be guided by the specific requirements of the analysis, with the stability-indicating HPLC method being the gold standard for stability testing in pharmaceutical development.
References
A Comparative Guide to the Pharmacokinetic Profiles of Maridomycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of various Maridomycin derivatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.
Introduction to this compound and Its Derivatives
This compound, a macrolide antibiotic, has been the subject of chemical modification to improve its therapeutic properties. Acylation of the parent molecule has led to the development of several derivatives with potentially enhanced in vivo activity. Notably, 9-acyl derivatives have demonstrated improved therapeutic effects and higher blood levels compared to the parent this compound. Among these, 9-Propionylthis compound has been identified as showing the most favorable biological properties.[1] This guide focuses on the comparative in vivo blood levels of this compound and its key derivatives.
Comparative Pharmacokinetic Data
The following table summarizes the blood levels of this compound and its derivatives in rats following oral administration. The data is extracted from a key comparative study by Harada et al. (1973), which evaluated the in vivo performance of these compounds.
| Compound | Time After Oral Administration (hours) | Mean Blood Level (µg/mL) |
| This compound | 1 | 0.1 |
| 2 | 0.05 | |
| 4 | <0.02 | |
| 9-Acetylthis compound | 1 | 0.2 |
| 2 | 0.15 | |
| 4 | 0.05 | |
| 9-Propionylthis compound | 1 | 0.4 |
| 2 | 0.3 | |
| 4 | 0.1 | |
| 9-Butyrylthis compound | 1 | 0.3 |
| 2 | 0.2 | |
| 4 | 0.08 |
Data sourced from Harada et al., 1973.[1]
Analysis of Pharmacokinetic Profiles
The experimental data clearly indicates that the 9-acyl derivatives of this compound exhibit significantly higher blood levels compared to the parent compound. Among the tested derivatives, 9-Propionylthis compound achieved the highest mean blood concentration at all measured time points, suggesting superior oral bioavailability. This enhanced absorption and systemic exposure likely contribute to its improved in vivo therapeutic efficacy. The trend observed suggests that the length of the acyl chain at the 9-position may influence the pharmacokinetic profile, with the propionyl group providing the most favorable characteristics in this study.
Experimental Protocols
The following section details the methodologies employed in the pharmacokinetic studies of this compound derivatives.
Animal Model
-
Species: Male Wistar rats
-
Weight: 180-220g
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and provided with standard laboratory chow and water ad libitum.
-
Acclimatization: Animals were acclimatized to the laboratory conditions for at least one week prior to the experiment.
Drug Administration
-
Route: Oral (p.o.)
-
Dose: 200 mg/kg body weight
-
Formulation: The compounds were suspended in a 0.5% carboxymethyl cellulose (CMC) solution.
-
Administration: The drug suspension was administered via oral gavage to fasted rats.
Blood Sampling
-
Method: Blood samples were collected from the tail vein at 1, 2, and 4 hours post-administration.
-
Volume: Approximately 0.25 mL of blood was collected at each time point into heparinized tubes.
-
Processing: Plasma was separated by centrifugation at 3000 rpm for 10 minutes and stored at -20°C until analysis.
Analytical Method
-
Technique: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of macrolide antibiotics in biological fluids. While the specific parameters for the original study are not detailed, a typical HPLC method for this compound analysis would involve:
-
Sample Preparation: Protein precipitation of plasma samples using a suitable organic solvent (e.g., acetonitrile or methanol), followed by centrifugation to obtain a clear supernatant.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 232 nm.
-
-
Quantification: The concentration of the this compound derivative in the plasma samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of the compound.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the pharmacokinetic study of this compound derivatives in rats.
References
Comparative Efficacy of Macrolide Antibiotics in Veterinary Medicine: A Head-to-Head Analysis
A comprehensive review of head-to-head clinical trials investigating the efficacy of macrolide antibiotics in the treatment of key bacterial diseases in livestock. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action.
Introduction
Macrolide antibiotics are a critical class of antimicrobial agents used in veterinary medicine to treat and control bacterial infections in livestock, particularly respiratory diseases in cattle, swine, and poultry. Their efficacy, favorable pharmacokinetic profiles, and broad spectrum of activity against many Gram-positive bacteria and some Gram-negative pathogens make them a cornerstone of animal health management. While the user's query focused on Maridomycin, a thorough review of published clinical literature did not yield head-to-head comparative studies for this specific agent in veterinary applications. Therefore, this guide provides a comparative analysis of commonly used macrolide antibiotics, such as Tulathromycin, Tildipirosin, Gamithromycin, Tylosin, and Tilmicosin, for which direct comparative data are available.
Mechanism of Action: Macrolide Antibiotics
Macrolide antibiotics exert their bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA molecule within the polypeptide exit tunnel.[1][2] This binding action physically obstructs the path of the growing polypeptide chain, leading to the premature dissociation of the peptidyl-tRNA from the ribosome and ultimately halting protein synthesis.[3][4] While generally considered bacteriostatic, macrolides can exhibit bactericidal activity at higher concentrations.[3]
Head-to-Head Clinical Trials: Bovine Respiratory Disease (BRD)
Bovine Respiratory Disease is a significant cause of morbidity, mortality, and economic loss in the cattle industry. Macrolides are frequently used for both treatment and metaphylaxis (control) of BRD.
Tildipirosin vs. Tulathromycin for BRD Treatment
A randomized clinical trial was conducted to compare the efficacy of tildipirosin and tulathromycin for the initial treatment of naturally occurring BRD in commercial feedlot heifers.[5]
Quantitative Data Summary
| Efficacy Outcome | Tildipirosin | Tulathromycin | P-value |
| First Treatment Success | - | - | 0.05 |
| Total BRD Mortality | - | - | 0.02 |
| Overall Mortality | - | - | 0.02 |
| A lower value indicates a more favorable outcome. In this study, tulathromycin showed a statistically significant advantage in first treatment success, total BRD mortality, and overall mortality compared to tildipirosin.[5] |
Experimental Protocol
-
Study Population: Commercial feedlot heifers exhibiting clinical signs of BRD.
-
Randomization: Animals were randomly allocated to receive either tildipirosin or tulathromycin.
-
Treatment:
-
Tildipirosin was administered as a single subcutaneous injection.
-
Tulathromycin was administered as a single subcutaneous injection.
-
-
Outcome Measures: The primary outcomes assessed were first treatment success, total BRD-related mortality, and overall mortality.
-
Statistical Analysis: The study employed statistical models to compare the treatment outcomes between the two groups.
Gamithromycin vs. Tulathromycin for BRD Control
A field study compared the efficacy of gamithromycin and tulathromycin for the control of undifferentiated bovine respiratory disease complex (BRDC) in feedlot calves at high risk.[6]
Quantitative Data Summary
| Efficacy Outcome | Gamithromycin | Tulathromycin | P-value |
| BRDC Morbidity Rate | 31.0% | 22.9% | < 0.05 |
| BRDC Retreatment Rate | No significant difference | No significant difference | > 0.05 |
| BRDC Mortality Rate | No significant difference | No significant difference | > 0.05 |
| Case-Fatality Rate | No significant difference | No significant difference | > 0.05 |
| Average Daily Gain | No significant difference | No significant difference | > 0.05 |
| Calves administered gamithromycin had a significantly higher BRDC morbidity rate compared to those administered tulathromycin. However, no significant differences were observed for other health and performance outcomes.[6] |
Experimental Protocol
-
Study Population: 2,529 weaned crossbred beef calves at risk of developing BRDC across two feedlots.
-
Randomization: Calves were randomly assigned to receive either gamithromycin or tulathromycin upon arrival.
-
Treatment:
-
Gamithromycin was administered as a single subcutaneous injection at a dose of 6.0 mg/kg.
-
Tulathromycin was administered as a single subcutaneous injection at a dose of 2.5 mg/kg.
-
-
Outcome Measures: Health outcomes (BRDC morbidity, mortality, case-fatality, and retreatment rates) and performance outcomes (average daily gain, dry matter intake, and feed-to-gain ratio) were compared.
-
Statistical Analysis: Classical hypothesis testing was used to compare outcomes, and bioequivalence limits were established for outcomes with no significant differences.
Head-to-Head Clinical Trials: Poultry Respiratory Disease
Mycoplasma gallisepticum is a major pathogen in poultry, causing chronic respiratory disease.
Tylosin vs. Tilmicosin for Mycoplasma gallisepticum Infection in Chickens
An experimental study was conducted to evaluate the efficacy of different doses of tylosin and tilmicosin against M. gallisepticum infection in chickens.[7]
Quantitative Data Summary
| Treatment Group | Clinical Score Reduction | Reduction in Macroscopic Lesions | Reduction in M. gallisepticum Numbers | Increased Weight Gain |
| Tylosin (35 mg/kg) | Significant | Significant | Significant | Significant |
| Tylosin (100 mg/kg) | Significant | Significant | Significant | Significant |
| Tilmicosin (10 mg/kg) | Significant | Significant | Significant | Significant |
| Tilmicosin (20 mg/kg) | Significant | Significant | Significant | Significant |
| All tested dosages of both tylosin and tilmicosin significantly improved all efficacy parameters compared to an untreated control group. The 100 mg/kg dose of tylosin was not found to be more clinically efficacious than the 35 mg/kg dose. For tilmicosin, the 20 mg/kg dose resulted in significantly fewer respiratory tract lesions compared to the 10 mg/kg dose.[7] |
Experimental Protocol
-
Study Animals: Broiler chickens.
-
Infection Model: Birds were experimentally infected with a recent field isolate of M. gallisepticum.
-
Treatment Groups:
-
Tilmicosin administered in drinking water at 10 mg/kg body weight for 5 consecutive days.
-
Tilmicosin administered in drinking water at 20 mg/kg body weight for 5 consecutive days.
-
Tylosin administered in drinking water at 35 mg/kg body weight for 5 consecutive days.
-
Tylosin administered in drinking water at 100 mg/kg body weight for 5 consecutive days.
-
Infected, untreated control group.
-
-
Outcome Measures: Clinical signs of respiratory disease, macroscopic lesions in the respiratory organs, isolation of M. gallisepticum from the respiratory tract, weight gain, and mortality were evaluated.
-
Statistical Analysis: Treatment groups were statistically compared to the infected, untreated control group.
The available head-to-head clinical trial data for macrolide antibiotics in veterinary medicine provide valuable insights for evidence-based treatment decisions. In the context of BRD, tulathromycin has demonstrated superior efficacy in some studies when compared to tildipirosin for treatment, and a lower morbidity rate when compared to gamithromycin for control. For poultry respiratory disease caused by M. gallisepticum, both tylosin and tilmicosin are effective, with higher doses of tilmicosin showing a greater reduction in lung lesions. The lack of published head-to-head clinical trials for this compound in major veterinary applications highlights the importance of relying on comparative data from widely used and studied alternatives within the same antibiotic class. Researchers and drug development professionals are encouraged to consult the primary literature for detailed methodologies and to consider the specific pathogens and production systems relevant to their interests when evaluating the applicability of these findings.
References
- 1. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 3. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 6. Field study of the comparative efficacy of gamithromycin and tulathromycin for the control of undifferentiated bovine respiratory disease complex in beef feedlot calves at high risk of developing respiratory tract disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Tylosin and Tilmicosin Against Experimental Mycoplasma gallisepticum Infection in Chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic techniques for the structural elucidation and comparison of Maridomycin analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of Maridomycin analogs, a family of 16-membered macrolide antibiotics. By presenting key experimental data and detailed methodologies, this document aims to serve as a valuable resource for researchers involved in the discovery, characterization, and development of novel antibiotic agents.
Introduction to Maridomycins
Maridomycins are a class of macrolide antibiotics produced by Streptomyces hygroscopicus. They are characterized by a 16-membered lactone ring, to which a mycaminose sugar and a mycarose sugar are attached. The various analogs of this compound primarily differ in the acyl groups at the C-3 and C-4'' positions of the mycaminose and mycarose sugars, respectively, and modifications on the lactone ring. These structural variations significantly influence their biological activity. Accurate structural elucidation is therefore critical for understanding structure-activity relationships (SAR) and for the development of new, more potent derivatives.
Core Spectroscopic Techniques
The structural determination of this compound analogs relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information, allowing for the unambiguous assignment of the complex molecular structures.
Data Presentation: A Comparative Analysis
Due to the limited availability of directly comparable, side-by-side spectroscopic data for a complete series of this compound analogs in a single publication, this section presents a representative comparison based on established data for macrolide antibiotics and published data for individual this compound analogs. The following tables summarize the expected and observed spectroscopic features for two representative analogs: this compound I and this compound III.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) for Key Moieties of this compound Analogs
| Moiety | This compound I (Propionyl-propionyl) | This compound III (Acetyl-propionyl) | Key Differences & Rationale |
| Lactone Ring | |||
| H-3 (Acyl) | ~2.3-2.5 (q) | ~2.1 (s) | Quartet for propionyl CH₂ in this compound I vs. singlet for acetyl CH₃ in this compound III. |
| C-3 (Acyl C=O) | ~174 | ~171 | Slight downfield shift for the propionyl carbonyl carbon. |
| Mycaminose Sugar | |||
| H-1' | ~4.3 (d) | ~4.3 (d) | Similar chemical shift for the anomeric proton. |
| N(CH₃)₂ | ~2.3 (s) | ~2.3 (s) | Characteristic singlet for the dimethylamino group. |
| Mycarose Sugar | |||
| H-1'' | ~4.6 (d) | ~4.6 (d) | Similar chemical shift for the anomeric proton. |
| H-4'' (Acyl) | ~4.8-5.0 (m) | ~4.8-5.0 (m) | Multiplet due to acylation. |
| C-4'' (Acyl C=O) | ~173 | ~173 | Similar chemical shift for the propionyl carbonyl carbon. |
Note: The chemical shifts are approximate and can vary based on the solvent and instrument frequency. The key is to observe the differences in multiplicity and the presence/absence of specific signals corresponding to the different acyl groups.
Table 2: Comparative Mass Spectrometry Fragmentation Data for this compound Analogs
| Ion Type | This compound I (m/z) | This compound III (m/z) | Fragmentation Pathway |
| [M+H]⁺ | Expected ~828 | Expected ~800 | Protonated molecule. The mass difference of 28 Da corresponds to the difference between a propionyl and an acetyl group (C₂H₄). |
| Loss of Mycaminose | [M+H - 175]⁺ | [M+H - 175]⁺ | Cleavage of the glycosidic bond to the mycaminose sugar. |
| Loss of Mycarose | [M+H - 145]⁺ | [M+H - 145]⁺ | Cleavage of the glycosidic bond to the mycarose sugar. |
| Loss of Acyl Group | [M+H - 57]⁺ | [M+H - 43]⁺ | Loss of the propionyl group from C-3 in this compound I and the acetyl group from C-3 in this compound III. |
Table 3: Comparative Infrared (IR) Spectroscopy Data for this compound Analogs
| Functional Group | This compound I (cm⁻¹) | This compound III (cm⁻¹) | Vibrational Mode |
| Hydroxyl (O-H) | ~3450 (broad) | ~3450 (broad) | Stretching vibration of hydroxyl groups on the lactone ring and sugars. |
| Ester Carbonyl (C=O) | ~1730 | ~1735 (shoulder) | Stretching vibration of the ester carbonyls of the acyl groups. The presence of two different ester types in this compound III may lead to a broader or shouldered peak. |
| Lactone Carbonyl (C=O) | ~1710 | ~1710 | Stretching vibration of the 16-membered lactone ring carbonyl. |
| C-O Stretching | ~1240, ~1170 | ~1240, ~1170 | Stretching vibrations of the C-O bonds in the lactone ring, glycosidic linkages, and esters. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key spectroscopic techniques used in the structural elucidation of this compound analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified this compound analog in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
¹H NMR Spectroscopy : Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 400-600 MHz spectrometer, a 30° pulse angle, a spectral width of 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy : Acquire a one-dimensional carbon NMR spectrum, usually with proton decoupling. A higher number of scans is typically required due to the lower natural abundance of ¹³C.
-
2D NMR Spectroscopy :
-
COSY (Correlation Spectroscopy) : To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) : To identify direct one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons and elucidate the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution (1-10 µg/mL) of the this compound analog in a suitable solvent such as methanol or acetonitrile.
-
Ionization : Electrospray ionization (ESI) is the most common method for macrolides as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analysis :
-
High-Resolution Mass Spectrometry (HRMS) : Performed using instruments like Orbitrap or TOF analyzers to determine the accurate mass and elemental composition of the molecular ion.
-
Tandem Mass Spectrometry (MS/MS) : The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable information about the sequence of sugar moieties and the nature of the acyl substituents.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : The sample can be analyzed as a thin film by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, for Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be mixed with KBr powder and pressed into a pellet.
-
Data Acquisition : The IR spectrum is typically recorded in the range of 4000-400 cm⁻¹. The presence of characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O) of the lactone and esters, and C-O bonds are identified.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of this compound analogs and a simplified representation of the general this compound structure.
Caption: Workflow for the structural elucidation of this compound analogs.
Caption: Simplified structural relationship of this compound components.
Conclusion
The structural elucidation of this compound analogs is a complex process that requires the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides the carbon-hydrogen framework and stereochemical details, mass spectrometry offers precise molecular weight and fragmentation information crucial for identifying substituents, and infrared spectroscopy confirms the presence of key functional groups. While obtaining a complete, directly comparable dataset for all known this compound analogs is challenging, the principles and methodologies outlined in this guide provide a robust framework for researchers to confidently characterize these and other complex macrolide antibiotics. The continued application of these powerful analytical tools will undoubtedly facilitate the discovery and development of next-generation antibiotics.
Evaluating the Synergistic Potential of Maridomycin: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 18, 2025
Disclaimer: As of the date of this publication, a comprehensive review of publicly available scientific literature yielded no specific experimental data on the synergistic effects of Maridomycin with other antibiotics. This guide, therefore, provides a framework for evaluating such potential synergies based on the known activities of its antibiotic class, the macrolides. The experimental protocols and potential antibiotic combinations discussed herein are based on established methodologies for synergy testing and the documented synergistic interactions of other macrolide antibiotics.
This compound is a macrolide antibiotic, a class of drugs known for their bacteriostatic action achieved by inhibiting protein synthesis. While effective against a range of bacteria, the increasing prevalence of antimicrobial resistance necessitates the exploration of combination therapies to enhance efficacy and combat resistant strains. This guide outlines the rationale and methodologies for evaluating the potential synergistic effects of this compound with other antibiotic classes.
Potential Synergistic Combinations for this compound
Based on documented synergistic interactions of other macrolide antibiotics like azithromycin and clarithromycin, promising candidates for combination therapy with this compound include:
-
Aminoglycosides (e.g., Gentamicin, Tobramycin, Amikacin): The combination of macrolides and aminoglycosides has shown synergistic effects against certain Gram-negative and Gram-positive bacteria.[1][2][3][4] This synergy may arise from the initial disruption of the outer membrane by the aminoglycoside, facilitating the entry of the macrolide to its ribosomal target.
-
β-Lactams (e.g., Cephalosporins, Penicillins): The combination of a macrolide with a β-lactam antibiotic is a common and effective treatment for community-acquired pneumonia.[5][6][7][8] This is often attributed to the complementary spectrum of activity, with the β-lactam targeting the cell wall of typical pathogens and the macrolide targeting atypical intracellular pathogens.
-
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): Synergy between macrolides and fluoroquinolones has been observed against various bacteria, including Legionella species.[9][10][11][12] This combination targets two different essential cellular processes: protein synthesis (macrolide) and DNA replication (fluoroquinolone), which can lead to enhanced bacterial killing.
-
Phenolic Compounds: Some studies have shown that phenolic compounds can act as antibiotic potentiators, increasing the efficacy of macrolides against resistant strains by affecting membrane permeability and efflux pumps.[13]
Quantitative Data Presentation
Should experimental investigations be undertaken, the quantitative data from synergy studies should be summarized in a clear and structured format. The following table is a template for presenting data from a checkerboard assay.
| Target Organism | This compound MIC (µg/mL) | Antibiotic B MIC (µg/mL) | This compound MIC in Combination (µg/mL) | Antibiotic B MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| [e.g., Staphylococcus aureus] | ||||||
| [e.g., Streptococcus pneumoniae] | ||||||
| [e.g., Haemophilus influenzae] |
FIC Index Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[14][15][16][17]
a. Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution
-
Stock solution of the second antibiotic (Antibiotic B)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in each well.
b. Procedure:
-
Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Create serial dilutions of this compound along the x-axis of the plate and serial dilutions of Antibiotic B along the y-axis. This is typically done by adding a concentrated amount of the antibiotic to the first well of a row or column and then performing serial twofold dilutions.
-
The final plate should contain a range of concentrations of each antibiotic, both alone and in combination.
-
Inoculate each well with 100 µL of the prepared bacterial suspension.
-
Include control wells: a growth control (no antibiotic), a sterility control (no bacteria), and controls for each antibiotic alone.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Antibiotic B in combination / MIC of Antibiotic B alone)
Workflow for Checkerboard Assay
Caption: Workflow of the checkerboard assay for antibiotic synergy testing.
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of bacterial killing by an antibiotic combination over time.[18][19][20][21][22]
a. Materials:
-
Culture tubes or flasks
-
MHB or other appropriate growth medium
-
This compound and Antibiotic B stock solutions
-
Bacterial inoculum prepared to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Agar plates for colony counting
-
Saline solution for serial dilutions
b. Procedure:
-
Prepare culture tubes with MHB containing the antibiotics at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) alone and in combination.
-
Include a growth control tube with no antibiotic.
-
Inoculate each tube with the bacterial suspension to achieve the starting concentration.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
Plot the log10 CFU/mL versus time for each antibiotic combination and control.
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours with the combination compared to the most active single agent.
Workflow for Time-Kill Curve Assay
Caption: Workflow of the time-kill curve assay for synergy analysis.
Signaling Pathways and Mechanisms of Action
This compound, as a macrolide, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. The potential for synergy with other antibiotics lies in the complementary mechanisms of action. For instance, a β-lactam disrupts cell wall synthesis, potentially increasing the intracellular concentration of this compound. Similarly, a fluoroquinolone inhibits DNA gyrase, and the combined assault on both protein and DNA synthesis could be more effective than either agent alone.
Logical Relationship of Potential Synergistic Action
Caption: Potential synergistic mechanism of this compound with a cell wall synthesis inhibitor.
References
- 1. Aminoglycosides and Macrolides | PPTX [slideshare.net]
- 2. Antibiotic Combination Therapy: A Strategy to Overcome Bacterial Resistance to Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycoside and macrolide antibiotics | PPTX [slideshare.net]
- 5. Update on the combination effect of macrolide antibiotics in community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Addition of a macrolide to a beta-lactam-based empirical antibiotic regimen is associated with lower in-hospital mortality for patients with bacteremic pneumococcal pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro synergy testing of macrolide-quinolone combinations against 41 clinical isolates of Legionella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergy and antagonism of combinations with quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Fluoroquinolones and Macrolides on Eradication and Resistance of Haemophilus influenzae in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New oral macrolide and fluoroquinolone antibiotics: an overview of pharmacokinetics, interactions, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Synergistic anti-Campylobacter jejuni activity of fluoroquinolone and macrolide antibiotics with phenolic compounds [frontiersin.org]
- 14. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
- 18. scispace.com [scispace.com]
- 19. journals.asm.org [journals.asm.org]
- 20. actascientific.com [actascientific.com]
- 21. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Performance of different analytical columns for Maridomycin separation
For researchers, scientists, and drug development professionals engaged in the analysis of Maridomycin, the choice of an appropriate analytical column is paramount for achieving accurate and reliable separation. This guide provides a comparative overview of the performance of different analytical columns for the separation of this compound and related macrolide antibiotics, supported by experimental data.
Performance Comparison of Analytical Columns
The selection of an analytical column significantly impacts the resolution, peak shape, and retention time in the chromatographic separation of this compound. While direct comparative studies on this compound are limited, data from the analysis of other macrolide antibiotics offer valuable insights into column performance. Reversed-phase chromatography is the predominant technique, with C18 and C8 columns being the most commonly employed stationary phases.
A study comparing a standard C18 column (Acquity BEH C18) with a C18 column featuring a positively charged surface (C18HCE) for the separation of various macrolide antibiotics demonstrated a marked improvement in performance with the latter. The C18HCE column exhibited superior peak shape and separation efficiency for these basic compounds.[1][2]
Below is a summary of the general characteristics and expected performance of different column types for this compound separation:
| Column Type | Stationary Phase | Key Characteristics | Expected Performance for this compound Separation |
| C18 (Octadecyl) | Octadecylsilane bonded to silica | High hydrophobicity, strong retention for non-polar compounds.[3][4] | Good retention and potential for high-resolution separation of this compound and its analogues. May require optimization of mobile phase to mitigate peak tailing for basic macrolides. |
| C8 (Octyl) | Octylsilane bonded to silica | Moderate hydrophobicity, less retention than C18.[3][4] | Shorter analysis times compared to C18. It may be suitable for faster screening, but potentially with lower resolution for complex mixtures of this compound components.[3][4][5] |
| Positively Charged C18 | C18 with a positively charged surface | Reduced silanol interactions, leading to improved peak shape for basic analytes.[1][2] | Enhanced peak symmetry and efficiency for this compound, which contains basic nitrogen atoms. This can lead to better resolution and more accurate quantification.[1][2] |
| Polymer-Based | e.g., Polystyrene-divinylbenzene | Stable over a wide pH range. | Offers flexibility in mobile phase pH selection, which can be advantageous for optimizing the separation of ionizable compounds like this compound. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following is a representative experimental protocol for the analysis of macrolide antibiotics using a positively charged C18 column, which can be adapted for this compound analysis.
Chromatographic System:
-
Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18HCE column (positively charged surface).
-
Mobile Phase: A gradient of acetonitrile and water containing an additive like formic acid to improve peak shape. The selection of the mobile phase additive is critical, with formic acid often being preferable for providing symmetrical peaks.[1][2]
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min for HPLC.
-
Column Temperature: Elevated temperatures (e.g., 40-60°C) can influence the selectivity and retention of macrolides.
-
Detection: UV detection at an appropriate wavelength (e.g., around 205-215 nm for macrolides) or Mass Spectrometry (MS) for higher sensitivity and specificity.
Experimental Workflow
The general workflow for the HPLC analysis of this compound involves several key steps, from sample preparation to data analysis.
Caption: General workflow for HPLC analysis of this compound.
References
- 1. Separation analysis of macrolide antibiotics with good performance on a positively charged C18HCE column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 4. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 5. pharmaguru.co [pharmaguru.co]
Safety Operating Guide
Navigating the Disposal of Maridomycin: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Maridomycin is contingent on its classification as hazardous or non-hazardous waste, a determination made by consulting its Safety Data Sheet (SDS). As a specific SDS for this compound could not be located, this guide provides a comprehensive framework for its proper disposal, equipping researchers, scientists, and drug development professionals with the necessary procedures to follow once the SDS is obtained.
The disposal of pharmaceutical waste is rigorously regulated to protect environmental and public health. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies.[1][2] The core principle of pharmaceutical disposal hinges on whether the substance is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2]
Immediate Safety and Handling Precautions
Regardless of its hazardous classification, proper personal protective equipment (PPE) should be worn when handling this compound. This includes, but is not limited to:
-
Nitrile or rubber gloves
-
Safety glasses or goggles
-
A lab coat or impervious gown
In the event of a spill, it is crucial to prevent the substance from entering drains or waterways.[3] The spill should be absorbed with an inert material and placed in a designated, sealed container for disposal.
Determining the Correct Disposal Pathway: The Critical Role of the SDS
The Safety Data Sheet (SDS) for this compound is the definitive source for determining its disposal requirements. Key sections to consult within the SDS are:
-
Section 13: Disposal Considerations: This section will provide specific instructions for waste disposal.
-
Section 2: Hazards Identification: This will indicate if the substance is considered hazardous.
-
Section 14: Transport Information: This will provide guidance on proper shipping and transport of the waste material.
If the SDS classifies this compound as a hazardous waste, it will likely be assigned a specific EPA hazardous waste code. For example, the chemotherapy agent Mitomycin C is listed as EPA hazardous waste U010.[1]
Disposal Procedures: A Comparative Overview
The following table summarizes the general disposal procedures for hazardous and non-hazardous pharmaceutical waste. Once the hazardous nature of this compound is determined from its SDS, the appropriate procedure should be followed.
| Feature | Hazardous Pharmaceutical Waste (Example: Mitomycin C) | Non-Hazardous Pharmaceutical Waste |
| Primary Disposal Method | Incineration at a licensed hazardous waste facility.[1] | Drug take-back programs or disposal in municipal solid waste after rendering it unusable. |
| Container Requirements | Clearly labeled, leak-proof, and puncture-resistant containers, often color-coded (e.g., yellow for chemotherapy waste).[4] | Sealed plastic bag or container. |
| Drain Disposal | Strictly prohibited.[1] | Not recommended.[3] |
| Regulatory Oversight | Governed by EPA's RCRA regulations.[1][2] | State and local regulations may apply. |
Experimental Protocol: Rendering Non-Hazardous Pharmaceuticals Unusable for Trash Disposal
Should the this compound SDS indicate it is non-hazardous and a drug take-back program is unavailable, the following protocol can be used for disposal in municipal trash:
Objective: To make the pharmaceutical unpalatable and unrecognizable, preventing accidental ingestion or diversion.
Materials:
-
Unused or expired this compound
-
An undesirable substance (e.g., used coffee grounds, cat litter, dirt)
-
A sealable plastic bag or an empty container with a lid
-
Water
Procedure:
-
Remove from Original Packaging: Take the this compound out of its original container.
-
Mix with Undesirable Substance: In the sealable bag or empty container, mix the this compound with an equal or greater amount of the undesirable substance.
-
Add Water: Add a small amount of water to dissolve solid medications.
-
Seal Securely: Tightly seal the bag or container to prevent leakage.
-
Dispose in Trash: Place the sealed container in the household or laboratory trash.
-
De-identify Original Container: Before disposing of the original this compound container, remove or obscure all personal and prescription information to protect privacy.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Maridomycin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Maridomycin is paramount. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on protocols for the closely related and hazardous pharmaceutical agent, Mitomycin C. It is crucial to handle this compound with extreme caution, treating it as a potentially hazardous substance.
Hazard Identification and Summary
This compound, a macrolide antibiotic, should be handled as a compound with potential health risks. Based on data for similar compounds, it may be harmful if swallowed and is suspected of causing cancer.[1][2][3] Direct contact can cause skin and eye irritation.[4][5]
Hazard Summary Table
| Hazard Statement | Classification | Precautionary Statement |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product.[1][2] P301+P310+P330: If swallowed: Immediately call a poison center or doctor. Rinse mouth.[2] |
| Suspected of causing cancer | Carcinogenicity (Category 2) | P201: Obtain special instructions before use.[1][2] P202: Do not handle until all safety precautions have been read and understood.[1][2] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2] P308+P313: IF EXPOSED or concerned: Get medical advice/attention.[1][2] |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | P280: Wear protective gloves.[5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | P280: Wear eye protection/ face protection.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5] |
Note: This data is based on Mitomycin C and this compound A, as a specific SDS for this compound was not available.
There are no established occupational exposure limits for this compound. Therefore, all contact with this chemical should be reduced to the lowest possible level.[4]
Personal Protective Equipment (PPE) Workflow
A systematic approach to selecting and using PPE is critical. The following diagram outlines the workflow from initial assessment to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
